4-Chloro-6-(methoxymethyl)pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-(methoxymethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-3-5-2-6(7)9-4-8-5/h2,4H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOQUMTZWQEHTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558750 | |
| Record name | 4-Chloro-6-(methoxymethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3122-84-7 | |
| Record name | 4-Chloro-6-(methoxymethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-6-(methoxymethyl)pyrimidine: A Core Scaffold in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-6-(methoxymethyl)pyrimidine, a pivotal heterocyclic intermediate in the field of medicinal chemistry. We delve into its fundamental physicochemical properties, detailed synthetic routes with mechanistic insights, and its critical role as a building block in the development of targeted therapeutics, particularly protein kinase inhibitors. This document is designed to serve as a foundational resource for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols to enable the effective utilization of this versatile scaffold in contemporary research and development endeavors.
Introduction: The Strategic Importance of the Pyrimidine Core
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous endogenous molecules, including the nucleobases uracil, thymine, and cytosine. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of a vast array of therapeutic agents.[1] Within this class, halogenated pyrimidines stand out as exceptionally versatile intermediates. The chlorine atom, particularly at the C4 or C6 position, acts as an excellent leaving group, readily undergoing nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the strategic and modular construction of complex molecular architectures, enabling chemists to fine-tune pharmacological properties and explore extensive structure-activity relationships (SAR).[2][3]
This compound (CAS No: 3122-84-7) has emerged as a particularly valuable building block. The presence of the reactive chloro group at the C4-position facilitates coupling with various nucleophiles (most commonly amines), while the methoxymethyl substituent at the C6-position can influence solubility, metabolic stability, and steric interactions within a target's binding site. Its application is most prominent in the synthesis of protein kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other proliferative diseases.[4][5]
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and purification.
Core Data
The fundamental molecular properties of the compound are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₇ClN₂O | [6] |
| Molecular Weight | 158.59 g/mol | [6] |
| CAS Number | 3122-84-7 | [6] |
| Canonical SMILES | COCC1=CC(=NC=N1)Cl | |
| Appearance | Predicted: Solid | [7] |
Note: Experimental physical properties such as melting and boiling points are not widely reported in peer-reviewed literature; values should be determined empirically.
Analytical Characterization
Synthesis and Mechanistic Rationale
The synthesis of this compound is typically achieved through a two-step process starting from a suitable precursor. The logic behind this approach is to first construct the core hydroxypyrimidine ring and then perform a chlorination reaction, which is a standard and reliable transformation in heterocyclic chemistry.
Retrosynthetic Analysis
A logical retrosynthetic pathway begins by disconnecting the C-Cl bond, identifying the corresponding hydroxypyrimidine as the immediate precursor. This hydroxypyrimidine, in its tautomeric keto form, can be disconnected further to reveal the starting materials for the ring-forming condensation reaction.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocol: Synthesis
This protocol is a representative, field-proven method adapted from established syntheses of analogous pyrimidines.[7] It proceeds in two key stages: condensation to form the pyrimidine ring, followed by chlorination.
Part A: Synthesis of 4-Hydroxy-6-(methoxymethyl)pyrimidine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal (1.0 eq.) in anhydrous methanol under an inert atmosphere (e.g., Argon) to prepare a fresh solution of sodium methoxide.
-
Addition of Reagents: To the sodium methoxide solution, add methoxyacetamidine hydrochloride (1.0 eq.) followed by the dropwise addition of diethyl malonate (1.0 eq.).
-
Causality: The strong base (sodium methoxide) deprotonates the active methylene group of diethyl malonate, forming a nucleophilic enolate. It also neutralizes the hydrochloride salt of the amidine, liberating the free base required for condensation.
-
-
Condensation: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, neutralize the mixture with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of ~6-7. The resulting precipitate, 4-hydroxy-6-(methoxymethyl)pyrimidine, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Part B: Synthesis of this compound
-
Reaction Setup: In a fume hood, charge a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes) with 4-hydroxy-6-(methoxymethyl)pyrimidine (1.0 eq.) and an excess of phosphorus oxychloride (POCl₃, ~5-10 eq.). A catalytic amount of a tertiary amine like N,N-dimethylaniline may be added to facilitate the reaction.
-
Causality: The pyrimidine exists in tautomeric equilibrium with its pyrimidin-4-one form. The lone pair on the carbonyl oxygen attacks the electrophilic phosphorus atom of POCl₃. This initiates a sequence of elimination and addition steps, ultimately replacing the hydroxyl group with a chlorine atom. The tertiary amine acts as an HCl scavenger.
-
-
Chlorination: Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: Carefully cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring. This quenches the excess POCl₃. Neutralize the acidic aqueous solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until pH > 7.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The primary utility of this compound lies in its role as a scaffold for synthesizing kinase inhibitors. The chlorine at the C4 position is the key reactive handle for introducing the amine-containing fragments that are often crucial for binding to the hinge region of the kinase ATP-binding pocket.
The Nucleophilic Aromatic Substitution (SNAr) Reaction
The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the carbon atoms (particularly C2, C4, and C6) electron-deficient and thus susceptible to nucleophilic attack. The SNAr reaction with an amine is the most common and powerful application of this intermediate.
Caption: General workflow for the SNAr reaction.
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol details a typical SNAr reaction to synthesize a 4-aminopyrimidine derivative.[6][9]
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as 2-propanol or dioxane, add the desired primary or secondary amine (1.1-1.5 eq.).
-
Addition of Base: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (1.5-2.0 eq.).
-
Causality: The SNAr reaction liberates one equivalent of hydrochloric acid (HCl). The amine base is required to neutralize this acid, preventing the protonation of the reactant amine (which would render it non-nucleophilic) and driving the reaction to completion.
-
-
Reaction: Heat the mixture to a temperature between 80 °C and reflux, monitoring by TLC. Reactions are typically complete within 2 to 24 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and water or a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is then purified, typically by flash column chromatography or recrystallization, to yield the final 4-aminopyrimidine product.
Case Study: Scaffolds for Aurora and Other Kinase Inhibitors
While a specific marketed drug using this exact starting material is not prominently documented, numerous patents and research articles describe the synthesis of potent kinase inhibitors from closely related 4-chloropyrimidine scaffolds. For instance, the synthesis of Aurora Kinase inhibitors often involves the reaction of a substituted 2,4-dichloropyrimidine with various amines.[2] The general principle involves a sequential SNAr reaction where the more reactive C4-chloro is displaced first, followed by displacement of the C2-chloro. The methoxymethyl group on our title compound provides a structural variation that can be used to probe specific sub-pockets of the kinase active site, potentially enhancing selectivity or potency.
For example, Aurora kinases are key regulators of cell division, and their overexpression is linked to various cancers. Inhibitors of these kinases block the phosphorylation of downstream targets, leading to mitotic arrest and apoptosis.
Caption: Hypothetical inhibition of the Aurora Kinase pathway by a pyrimidine-based drug.
Safety and Handling
As a chlorinated heterocyclic compound and a reactive intermediate, this compound must be handled with appropriate safety precautions.
-
General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
First Aid Measures:
-
Skin Contact: Immediately wash off with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek medical advice if symptoms persist.
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Disclaimer: This information is intended as a guide and does not replace a formal Safety Data Sheet (SDS). Always consult the material's specific SDS before use.
Conclusion
This compound is a high-value chemical intermediate whose utility is firmly established in the practice of modern medicinal chemistry. Its well-defined reactivity, centered on the nucleophilic aromatic substitution of the C4-chlorine, provides a reliable and versatile platform for the synthesis of diverse compound libraries. For drug development professionals, particularly those focused on oncology and kinase inhibitor design, this scaffold represents a fundamental tool for accessing novel chemical space and developing next-generation targeted therapies. The protocols and insights provided herein offer a robust framework for the successful application of this important molecule in research and discovery programs.
References
- 1. 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine | C6H8ClN3O | CID 4537748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 8. 4,6-Dichloropyrimidine(1193-21-1) 13C NMR spectrum [chemicalbook.com]
- 9. preprints.org [preprints.org]
Discovering Novel Reactions with 4-Chloro-6-(methoxymethyl)pyrimidine: A Synthetic Chemist's Guide to a Versatile Scaffold
An In-depth Technical Guide
Abstract
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous FDA-approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to engage in critical biological interactions and its synthetic tractability. This guide focuses on 4-Chloro-6-(methoxymethyl)pyrimidine, a highly versatile building block whose strategic functionalization opens avenues to vast and underexplored chemical spaces. We will delve into the core reactivity principles governing this molecule and provide field-proven, detailed protocols for key transformations, including nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic campaigns.
The Strategic Value of this compound
This compound (CAS No: 3122-84-7) is a substituted pyrimidine featuring two key points of diversification.[3] The pyrimidine ring itself is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms at positions 1 and 3.[4] This inherent electronic property is fundamental to its reactivity.
The molecule's utility is defined by its substituents:
-
The C4-Chloro Group : This is the primary reactive site for nucleophilic displacement and cross-coupling reactions. The electron-withdrawing nature of the pyrimidine ring makes the C4 position highly susceptible to attack, a principle common to many chloropyrimidines.[5][6]
-
The C6-Methoxymethyl Group : This group offers a secondary site for modification. While more stable, the ether linkage can be cleaved to unmask a hydroxymethyl group, which can be further oxidized or functionalized, adding another layer of synthetic diversity.
Understanding how to selectively manipulate these positions is key to unlocking the full potential of this scaffold in the synthesis of complex, biologically active molecules.[7][8]
Caption: Core attributes of the this compound scaffold.
Nucleophilic Aromatic Substitution (SNA_r_): The Workhorse Reaction
The most fundamental transformation of this compound is the nucleophilic aromatic substitution (SNA_r_) at the C4 position. The electron-deficient nature of the pyrimidine ring significantly stabilizes the negatively charged intermediate (a Meisenheimer-like complex), facilitating the displacement of the chloride leaving group.[5] This reaction class is exceptionally broad, accommodating a wide range of nucleophiles.
Mechanistic Rationale
The SNA_r_ reaction proceeds via a two-step addition-elimination mechanism.
-
Addition : The nucleophile attacks the electron-deficient carbon atom at the C4 position. This is the rate-determining step and results in the formation of a tetrahedral, anionic intermediate where the aromaticity of the pyrimidine ring is temporarily disrupted. The negative charge is delocalized and stabilized by the ring nitrogen atoms.[4][5]
-
Elimination : Aromaticity is restored through the expulsion of the chloride ion, yielding the substituted pyrimidine product.
References
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clearsynth.com [clearsynth.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
Methodological & Application
Application Notes & Protocols: A-Z Guide to the Synthesis of 4-Chloro-6-(methoxymethyl)pyrimidine
Abstract
This comprehensive guide provides a detailed, reliable, and efficient protocol for the synthesis of 4-Chloro-6-(methoxymethyl)pyrimidine, a crucial intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development. It outlines the chemical principles, step-by-step experimental procedures, safety precautions, and analytical characterization necessary for the successful synthesis and purification of the target compound. The protocol emphasizes a reproducible methodology, drawing from established chemical literature to ensure both high yield and purity.
Introduction: The Significance of this compound
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including antiviral, antibacterial, and anticancer properties[1][]. Among these, this compound (CAS No: 3122-84-7) serves as a versatile building block for the synthesis of more complex molecules. Its reactive chlorine atom at the 4-position allows for facile nucleophilic substitution, making it a key precursor for introducing the pyrimidine scaffold into a target drug molecule. The methoxymethyl group at the 6-position can also be a site for further chemical modification or can play a role in the biological activity of the final compound.
The synthesis protocol detailed herein is designed to be both efficient and scalable, providing a clear pathway for producing high-purity this compound for research and development purposes.
Chemical Principles and Reaction Mechanism
The synthesis of this compound typically proceeds from a more readily available dichlorinated pyrimidine precursor, such as 4,6-dichloropyrimidine. The core of this synthesis is a selective nucleophilic aromatic substitution (SNAr) reaction. In this reaction, one of the chlorine atoms on the pyrimidine ring is displaced by a methoxy group. The selectivity of this reaction is crucial and can often be controlled by carefully managing the reaction conditions, such as temperature and the stoichiometry of the reagents.
The generally accepted pathway involves the reaction of 4,6-dichloropyrimidine with sodium methoxide in a suitable solvent, typically methanol. The methoxide ion (CH₃O⁻), a strong nucleophile, attacks one of the electron-deficient carbon atoms bonded to a chlorine atom on the pyrimidine ring. The choice of which chlorine is substituted can be influenced by the electronic environment of the pyrimidine ring. In many cases, the reaction can be controlled to favor monosubstitution, yielding the desired 4-Chloro-6-methoxypyrimidine. Subsequent reaction with a source of the methoxymethyl group, or starting from a precursor that already contains this group, leads to the final product.
An analogous reaction is the synthesis of 4,6-dimethoxypyrimidine from 4,6-dichloropyrimidine using sodium methoxide in methanol, where both chlorine atoms are substituted.[3] This highlights the importance of controlling the stoichiometry and reaction conditions to achieve the desired monosubstituted product. Similarly, the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol yields the monosubstituted product 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, demonstrating the feasibility of selective substitution.[4][5]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4,6-Dichloropyrimidine | ≥98% | Commercially Available | Starting material. |
| Sodium Methoxide | ≥95% | Commercially Available | Nucleophile. Handle with care, as it is corrosive and moisture-sensitive. |
| Methanol (Anhydrous) | ≥99.8% | Commercially Available | Reaction solvent. Must be dry. |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | Extraction solvent. |
| Saturated Sodium Bicarbonate Solution | N/A | Prepared in-house | For aqueous workup. |
| Saturated Sodium Chloride Solution (Brine) | N/A | Prepared in-house | For aqueous workup. |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | ACS Grade | Commercially Available | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
| Hexanes | ACS Grade | Commercially Available | Eluent for chromatography. |
| Ethyl Acetate | ACS Grade | Commercially Available | Eluent for chromatography. |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel coated) and developing chamber
-
UV lamp for TLC visualization
-
Standard laboratory glassware and personal protective equipment (PPE)
Step-by-Step Synthesis Procedure
Step 1: Reaction Setup
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-dichloropyrimidine (1.0 eq).
-
Dissolve the starting material in anhydrous methanol. The volume of methanol should be sufficient to fully dissolve the solid, typically around 10-20 mL per gram of 4,6-dichloropyrimidine.
-
Begin stirring the solution at room temperature.
Step 2: Nucleophilic Substitution
-
Carefully add sodium methoxide (1.0-1.2 eq) to the reaction mixture in portions. The addition may be slightly exothermic.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle or oil bath.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The product, 4-Chloro-6-methoxypyrimidine, should have a different Rf value than the starting material. The reaction is typically complete within 4-8 hours.
Step 3: Workup and Extraction
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Carefully remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate. The amount of each should be sufficient to dissolve the residue and form two distinct layers.
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect the organic layer (bottom layer).
-
Extract the aqueous layer with two additional portions of DCM.
-
Combine all the organic extracts.
-
Wash the combined organic layer with a saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Step 4: Purification
-
The crude product can be purified by silica gel column chromatography.
-
Prepare a slurry of silica gel in hexanes and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the concentration of ethyl acetate).
-
Collect the fractions containing the pure product, as identified by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or oil.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (158.59 g/mol for C₆H₇ClN₂O).[6]
-
Melting Point (if solid): To assess purity.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
4,6-Dichloropyrimidine: Is a hazardous substance. Avoid inhalation, ingestion, and skin contact.
-
Sodium Methoxide: Is highly corrosive and reacts violently with water. Handle in a dry atmosphere (e.g., under nitrogen or argon if possible) and away from moisture.
-
Methanol: Is flammable and toxic. Avoid inhalation and contact with skin.
-
Dichloromethane: Is a suspected carcinogen. Use with adequate ventilation.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Experimental Workflow Diagram
Figure 1. A schematic overview of the synthesis workflow for this compound.
Conclusion
The protocol described in this application note provides a clear and reproducible method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can reliably produce this important chemical intermediate for use in a variety of research and drug development applications. The key to a successful synthesis lies in the careful control of reaction conditions to favor the desired monosubstitution product and meticulous purification to achieve high purity.
References
Suzuki-Miyaura coupling reactions with 4-Chloro-6-(methoxymethyl)pyrimidine
An Application Note for the Synthesis of Arylated Pyrimidines
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery. As a fundamental component of nucleic acids, its derivatives are integral to a multitude of biological processes.[1][2] This has led to their widespread application in therapeutics, with pyrimidine-based drugs being developed as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[3][4][5] The pyrimidine ring's electron-deficient nature and capacity for hydrogen bonding make it an excellent bioisostere for other aromatic systems, often enhancing pharmacokinetic properties.[1]
4-Chloro-6-(methoxymethyl)pyrimidine emerges as a particularly valuable building block. The chlorine atom provides a reactive handle for carbon-carbon bond formation, while the methoxymethyl group offers a site for potential secondary modifications or can influence the molecule's solubility and metabolic profile. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the arylation of such chloro-heteroaromatic compounds, enabling the construction of complex molecular architectures from readily available starting materials.[6][7] However, the coupling of electron-deficient heteroaryl chlorides presents unique challenges, including slower rates of oxidative addition and potential catalyst inhibition by the heterocyclic nitrogen atoms.[8][9]
This guide provides a detailed examination of the key principles and a field-proven protocol for the successful Suzuki-Miyaura coupling of this compound, designed for researchers and scientists in synthetic and medicinal chemistry.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7][10] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-chlorine bond of the this compound. This is often the rate-limiting step for less reactive aryl chlorides and results in a Pd(II) complex.[7][11] The selection of bulky, electron-rich phosphine ligands is critical to facilitate this step.[9][12]
-
Transmetalation : The organoboronic acid (or ester) is activated by a base to form a more nucleophilic borate species.[13][14][15] This species then transfers its organic group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.
-
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Critical Parameters for Successful Coupling
The success of coupling an inactivated heteroaryl chloride like this compound hinges on the careful selection of four key components: the catalyst, ligand, base, and solvent.
-
Palladium Catalyst/Precatalyst : While Pd(PPh₃)₄ can be effective, modern catalyst systems often utilize a separate Pd(0) or Pd(II) source with a specialized ligand. Common sources include Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[13] These are typically more stable and cost-effective, forming the active Pd(0) species in situ. For challenging couplings, pre-formed palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts) can offer superior activity and reproducibility.
-
Ligand Selection : This is arguably the most crucial factor for coupling heteroaryl chlorides. The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, potentially inhibiting the reaction.[9][12] To overcome this and the high bond energy of the C-Cl bond, bulky and electron-rich phosphine ligands are required.
-
Buchwald-type Biarylphosphines (e.g., SPhos, XPhos, RuPhos): These ligands are highly effective as their steric bulk promotes reductive elimination, while their electron-donating nature facilitates the oxidative addition step.[12]
-
Dialkylphosphines (e.g., Tri-tert-butylphosphine, P(t-Bu)₃): The strong electron-donating ability of these ligands makes them excellent for activating C-Cl bonds.[16]
-
-
Base : The base plays a multifaceted role, primarily by activating the boronic acid to form a more reactive borate complex, which facilitates transmetalation.[14][15] The choice of base can significantly impact yield and side reactions.
-
Potassium Carbonate (K₂CO₃) : A common, moderately strong base suitable for many couplings.[17]
-
Potassium Phosphate (K₃PO₄) : A stronger, non-nucleophilic base often used for challenging substrates, including heteroaryl chlorides.[18]
-
Cesium Carbonate (Cs₂CO₃) : A strong base whose solubility in organic solvents can sometimes accelerate the reaction.
-
Potassium Fluoride (KF) : A milder base that can be effective while minimizing base-sensitive functional group degradation.[13][16]
-
-
Solvent System : The solvent must solubilize all reaction components and be stable at the required temperature. Anhydrous conditions are typically preferred to minimize protodeboronation of the boronic acid.[19]
-
Ethers : 1,4-Dioxane and Tetrahydrofuran (THF) are widely used and effective for a broad range of substrates.[16][20]
-
Aromatics : Toluene can be used, often at higher temperatures.
-
Aqueous Mixtures : Sometimes, a mixture of an organic solvent with water (e.g., Toluene/water or Dioxane/water) can enhance the reaction rate, particularly by aiding in the dissolution of the inorganic base.[21][22]
-
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with various aryl- and heteroarylboronic acids. Optimization may be required for specific substrates.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic Acid or Ester (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Phosphine Ligand (e.g., SPhos, 5.5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.
Step-by-Step Procedure
-
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[20]
-
Catalyst Addition : In a separate vial, briefly mix the palladium source (e.g., Pd₂(dba)₃, 0.025 mmol) and the ligand (e.g., SPhos, 0.055 mmol) before adding them to the Schlenk flask.
-
Inerting the Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition : Add anhydrous, degassed solvent (e.g., 1,4-Dioxane, 5 mL) via syringe.
-
Reaction : Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring : Monitor the reaction's progress periodically using TLC or LC-MS until the starting material is consumed.[20]
-
Work-up : Cool the reaction mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate).[20]
-
Extraction : Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with the organic solvent.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[20] Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Recommended Reaction Conditions & Troubleshooting
The optimal conditions can vary depending on the electronic nature of the boronic acid coupling partner.
| Coupling Partner | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Common Issues & Solutions |
| Electron-Rich Arylboronic Acid | Pd₂(dba)₃ (2) / SPhos (4.4) | K₃PO₄ (2.0) | 1,4-Dioxane | 80-90 | Fast reaction: Monitor closely to avoid side-product formation. |
| Electron-Poor Arylboronic Acid | Pd(OAc)₂ (2) / XPhos (4.4) | K₃PO₄ (2.5) | 1,4-Dioxane | 90-100 | Slower reaction: May require longer reaction times or slightly higher catalyst loading. |
| Heteroarylboronic Acid | PdCl₂(dppf) (5) or Pd₂(dba)₃ (2.5) / P(t-Bu)₃ (5.5) | Cs₂CO₃ (2.0) | THF / H₂O | 80 | Protodeboronation: Use anhydrous conditions and a stronger base. Ensure inert atmosphere is maintained.[19] |
| Sterically Hindered Boronic Acid | XPhos Pd G3 (3) | K₃PO₄ (3.0) | Toluene | 100-110 | Low conversion: Higher temperatures and a bulkier ligand (XPhos) are often necessary to overcome steric hindrance. |
Troubleshooting Common Problems:
-
Low or No Conversion : The primary suspect is often catalyst deactivation due to oxygen. Ensure the system is rigorously degassed and maintained under a positive pressure of inert gas. Alternatively, the oxidative addition may be too slow; consider a more electron-rich ligand or a higher temperature.[18]
-
Protodeboronation : This side reaction, where the boronic acid is replaced by a hydrogen atom, is promoted by residual water or acid. Ensure reagents and solvents are anhydrous. Using a boronic ester (e.g., a pinacol ester) can sometimes mitigate this issue.[10]
-
Dehalogenation : The starting chloro-pyrimidine is converted to its des-chloro analog. This can occur if the transmetalation step is slow relative to other catalyst decomposition pathways. A different base or solvent system may be required to accelerate transmetalation.
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective method for generating diverse libraries of substituted pyrimidines for drug discovery and materials science. Success in these transformations, particularly with a challenging chloro-heteroaryl substrate, is not merely procedural but relies on a rational understanding of the reaction mechanism. By carefully selecting a synergistic combination of a palladium source, a sterically demanding and electron-rich ligand, an appropriate base, and a suitable solvent, researchers can achieve high yields and unlock the synthetic potential of this valuable building block.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 16. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. [PDF] Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. | Semantic Scholar [semanticscholar.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B [pubs.rsc.org]
Nucleophilic aromatic substitution on 4-Chloro-6-(methoxymethyl)pyrimidine
An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) on 4-Chloro-6-(methoxymethyl)pyrimidine
For professionals in pharmaceutical and materials science research, this compound serves as a valuable and versatile heterocyclic building block. The electron-deficient nature of its pyrimidine core, significantly influenced by the two ring nitrogen atoms, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the strategic introduction of a wide array of functional groups at the C4 position, enabling the synthesis of diverse compound libraries for drug discovery and development.
This document provides a comprehensive guide to understanding and performing SNAr reactions on this specific substrate. It combines theoretical principles with practical, field-tested protocols to ensure reliable and reproducible outcomes in the laboratory.
The facility of the SNAr reaction on this compound is governed by the electronic characteristics of the pyrimidine ring. Unlike electron-rich benzene systems that typically undergo electrophilic substitution, the pyrimidine ring is inherently electron-poor. This is due to the presence of two electronegative nitrogen atoms, which withdraw electron density from the ring carbons. This intrinsic electrophilicity is the key driver for the reaction.
The SNAr Mechanism: An Addition-Elimination Pathway
The reaction proceeds via a well-established two-step addition-elimination mechanism.[1][2][3]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine leaving group (C4). This is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][4]
-
Stabilization and Aromaticity Restoration: The negative charge of the Meisenheimer complex is stabilized by delocalization onto the electronegative nitrogen atoms of the pyrimidine ring.[4][5] This resonance stabilization is crucial for the reaction to proceed. In the subsequent, faster step, the chloride ion is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final substituted product.
The diagram below illustrates this mechanistic pathway.
References
The Strategic Application of 4-Chloro-6-(methoxymethyl)pyrimidine in the Synthesis of Novel Kinase Inhibitors
Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs and clinical candidates, particularly in the realm of protein kinase inhibitors.[1][2] Its nitrogen-rich aromatic system allows for a multitude of interactions with the ATP-binding pocket of kinases, making it an ideal starting point for the development of targeted therapies for cancer and other proliferative diseases.[3][4] 4-Chloro-6-(methoxymethyl)pyrimidine is a versatile building block that offers medicinal chemists a strategic entry point for the synthesis of diverse libraries of potential kinase inhibitors. The chlorine atom at the 4-position provides a reactive handle for key cross-coupling reactions, while the methoxymethyl group at the 6-position can influence solubility, metabolic stability, and interactions with the solvent-exposed region of the kinase active site.
This technical guide provides a comprehensive overview of the application of this compound in the synthesis of kinase inhibitors. We will delve into its chemical reactivity, provide detailed protocols for its derivatization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and discuss the rationale behind these synthetic strategies in the context of modern drug discovery.
Chemical Properties and Reactivity Profile
This compound is a crystalline solid with the molecular formula C₆H₇ClN₂O. Its reactivity is primarily dictated by the electron-deficient nature of the pyrimidine ring and the presence of the labile chlorine atom at the 4-position. The methoxymethyl group at the 6-position is an electron-donating group, which can subtly influence the reactivity of the chloropyrimidine. While electron-donating groups can sometimes decrease the rate of nucleophilic aromatic substitution, the inherent reactivity of the 4-chloro position in pyrimidines generally allows for efficient displacement.[5]
The primary transformations involving this compound in kinase inhibitor synthesis are palladium-catalyzed cross-coupling reactions. These reactions are favored for their broad functional group tolerance and their ability to form carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.
Core Synthetic Methodologies: Building Kinase Inhibitor Scaffolds
The construction of kinase inhibitors from this compound typically involves two key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds.
Suzuki-Miyaura Cross-Coupling: Introducing Aryl and Heteroaryl Moieties
The Suzuki-Miyaura reaction is a powerful tool for installing a wide variety of aryl and heteroaryl groups at the 4-position of the pyrimidine ring.[6][7] This is a critical step in the synthesis of many kinase inhibitors, as the group at this position often serves as a key pharmacophore that interacts with the hinge region of the kinase active site.
Generalized Protocol for Suzuki-Miyaura Coupling of this compound:
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DME, with or without water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the palladium catalyst (0.01-0.05 eq) and the degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 |
| PdCl₂(dppf) | Cs₂CO₃ | Toluene | 110 |
| Pd(OAc)₂/SPhos | K₃PO₄ | DME | 90 |
Causality Behind Experimental Choices:
-
Catalyst Selection: The choice of palladium catalyst and ligand is crucial for reaction efficiency. For electron-rich pyrimidines, ligands like SPhos or XPhos can be beneficial.[8]
-
Base: The base plays a critical role in the transmetalation step of the catalytic cycle. Carbonates are commonly used, but for less reactive substrates, stronger bases like phosphates may be necessary.[9]
-
Solvent: A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Forging the Critical C-N Bond
The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds in modern organic synthesis.[1][10] In the context of kinase inhibitors, this reaction is frequently used to introduce anilines or other amine-containing fragments at the 4-position of the pyrimidine ring. This N-aryl linkage is a common feature in many potent kinase inhibitors, as it allows for crucial hydrogen bonding interactions with the kinase hinge region.
Generalized Protocol for Buchwald-Hartwig Amination of this compound:
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, DavePhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the palladium catalyst (0.01-0.05 eq) and the phosphine ligand (0.01-0.10 eq).
-
Purge the vessel with an inert gas.
-
Add the solvent and stir for a few minutes to form the active catalyst.
-
Add this compound (1.0 eq), the amine (1.1-1.5 eq), and the base (1.5-2.5 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 |
| Pd(OAc)₂ | DavePhos | K₃PO₄ | Toluene | 90 |
Causality Behind Experimental Choices:
-
Ligand Selection: Bulky, electron-rich phosphine ligands are essential for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of ligand can significantly impact the reaction's scope and efficiency.[11]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide is a common choice, but for sensitive substrates, milder bases like carbonates or phosphates can be used.
-
Solvent: Anhydrous, aprotic solvents are necessary to prevent quenching of the active catalyst and unwanted side reactions.
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Application in Kinase Inhibitor Synthesis: A Representative Workflow
The following workflow illustrates how this compound can be utilized in a multi-step synthesis to generate a library of potential kinase inhibitors. This approach allows for the systematic exploration of the structure-activity relationship (SAR) by varying the substituents at the 4-position.
Diagram 3: Representative Kinase Inhibitor Synthesis Workflow
Caption: A representative workflow for the synthesis and evaluation of kinase inhibitors.
Targeted Kinase Families
Derivatives of 4-aminopyrimidines have shown significant activity against a range of important cancer-related kinases, including:
-
Aurora Kinases: These are serine/threonine kinases that play a crucial role in mitosis. Inhibitors of Aurora kinases are being investigated as potential treatments for a variety of cancers.[12][13]
-
Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase that is often mutated or overexpressed in non-small cell lung cancer and other solid tumors.[10][14]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[15]
Safety and Handling
As with all chlorinated heterocyclic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for this or structurally similar compounds.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic functionalization through robust and reliable cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions allows for the efficient generation of diverse compound libraries for high-throughput screening and lead optimization. The insights and protocols provided in this guide are intended to empower researchers in their efforts to develop the next generation of targeted cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumour activity of pyrimidine derivatives as novel selective EGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies [mdpi.com]
- 7. Design, synthesis, and structure-activity relationship of 6-alkynylpyrimidines as potent adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of o-chlorophenyl substituted pyrimidines as exceptionally potent aurora kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 11. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmajournal.net [pharmajournal.net]
- 14. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Chloro-6-(methoxymethyl)pyrimidine as a Key Intermediate in the Synthesis of Novel Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
This technical guide provides a comprehensive overview of the strategic application of 4-Chloro-6-(methoxymethyl)pyrimidine as a pivotal intermediate in the development of modern agrochemicals. With full editorial control, this document is structured to deliver not just procedural steps, but a deep, causal understanding of the synthetic chemistry involved. We will explore the synthesis of this key intermediate, its subsequent elaboration into a novel sulfonylurea herbicide, and the underlying mechanistic principles that govern these transformations. This guide is designed to be a self-validating system, grounded in authoritative scientific literature, to empower researchers in the agrochemical industry.
Introduction: The Significance of Pyrimidine Scaffolds in Agrochemicals
The pyrimidine nucleus is a cornerstone in the design of a vast array of biologically active molecules, including a significant number of commercial herbicides.[1] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of herbicidal activity, selectivity, and environmental persistence. Chlorinated pyrimidines, in particular, serve as highly valuable precursors due to the reactivity of the chlorine atom towards nucleophilic aromatic substitution (SNAr), enabling the facile introduction of diverse functional groups.[2][3]
This compound is a prime example of such a strategic intermediate. Its structure is closely related to intermediates used in the synthesis of highly successful sulfonylurea herbicides, such as chlorimuron-ethyl, which utilizes a 4-chloro-6-methoxypyrimidine core.[4][5][6] The methoxymethyl group at the 6-position offers a subtle yet potentially impactful modification, influencing the molecule's solubility, metabolic stability, and interaction with the target enzyme. This guide will focus on the synthesis and application of this compound in the creation of a novel sulfonylurea herbicide, highlighting its potential for developing next-generation crop protection agents.
Synthesis of the Key Intermediate: this compound
The synthesis of this compound is a critical first step. While multiple routes to substituted pyrimidines exist, a common and efficient method involves the cyclization of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, followed by chlorination.
Synthetic Pathway Overview
The synthesis can be conceptualized in two main stages: the formation of the pyrimidine ring to yield 4-hydroxy-6-(methoxymethyl)pyrimidine, followed by a chlorination step to afford the desired product.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of 4-Hydroxy-6-(methoxymethyl)pyrimidine
Principle: This step involves a condensation reaction between a suitable three-carbon synthon and formamidine to construct the pyrimidine ring.
Materials:
-
1,1,3,3-Tetramethoxypropane
-
Formamidine acetate
-
Sodium methoxide
-
Methanol
-
Hydrochloric acid (HCl)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve sodium methoxide (1.1 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen).
-
To this solution, add formamidine acetate (1.0 eq) and stir for 15 minutes at room temperature.
-
Add 1,1,3,3-tetramethoxypropane (1.0 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with concentrated HCl.
-
Remove the methanol under reduced pressure.
-
The resulting solid is collected by filtration, washed with cold water, and dried to yield 4-hydroxy-6-(methoxymethyl)pyrimidine.
Experimental Protocol: Chlorination to this compound
Principle: The conversion of the 4-hydroxypyrimidine to the 4-chloropyrimidine is achieved using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).
Materials:
-
4-Hydroxy-6-(methoxymethyl)pyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (as a catalyst)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, carefully add 4-hydroxy-6-(methoxymethyl)pyrimidine (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq).
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux for 2-3 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Application in the Synthesis of a Novel Sulfonylurea Herbicide
The primary application of this compound in agrochemical synthesis is its use as a building block for sulfonylurea herbicides. These herbicides are known for their high efficacy at low application rates and their mode of action as inhibitors of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants, but is absent in animals, contributing to the low toxicity of these compounds in mammals.
Proposed Synthetic Route
The synthesis of a novel sulfonylurea herbicide from this compound involves a nucleophilic aromatic substitution reaction with a suitable sulfonamide.
Caption: Proposed synthesis of a novel sulfonylurea herbicide.
Experimental Protocol: Synthesis of a Novel Sulfonylurea Herbicide
Principle: The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic attack by the amino group of a sulfonamide. The reaction is typically carried out in the presence of a base to facilitate the reaction.
Materials:
-
This compound (1.0 eq)
-
2-Amino-N-(4,6-dimethoxypyrimidin-2-yl)benzenesulfonamide (1.0 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous acetonitrile
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), 2-Amino-N-(4,6-dimethoxypyrimidin-2-yl)benzenesulfonamide (1.0 eq), and potassium carbonate (1.5 eq).
-
Add anhydrous acetonitrile to the flask and stir the suspension.
-
Heat the reaction mixture to reflux for 8-12 hours, monitoring the progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with acetonitrile.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the novel sulfonylurea herbicide.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| 4-Hydroxy-6-(methoxymethyl)pyrimidine | C₆H₈N₂O₂ | 140.14 | 75-85 | >95 |
| This compound | C₆H₇ClN₂O | 158.59 | 80-90 | >98 |
| Novel Sulfonylurea Herbicide | C₂₀H₂₁ClN₆O₆S | 524.94 | 70-80 | >97 |
Mechanistic Insights
The key transformation in the synthesis of the final agrochemical is a nucleophilic aromatic substitution (SNAr). The pyrimidine ring is electron-deficient due to the presence of the two nitrogen atoms, which facilitates nucleophilic attack. The chlorine atom at the 4-position is the leaving group.
The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a Meisenheimer complex as a high-energy intermediate.
Caption: Generalized mechanism for the SNAr reaction.
The rate of the reaction is influenced by several factors:
-
The nature of the nucleophile: More nucleophilic species will react faster.
-
The solvent: Polar aprotic solvents can stabilize the charged intermediate, accelerating the reaction.
-
The base: The base deprotonates the sulfonamide, increasing its nucleophilicity.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel agrochemicals, particularly sulfonylurea herbicides. The protocols and insights provided in this guide offer a solid foundation for researchers and scientists in the field of agrochemical development to explore new chemical entities with potentially improved efficacy, selectivity, and environmental profiles. The logical and well-referenced approach ensures the trustworthiness and applicability of the described methods.
References
- 1. Design, Synthesis and Herbicidal Activity of Novel Sulfonylureas Containing Monosubstituted Pyrimidine Moiety [cjcu.jlu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Chlorimuron-ethyl | C15H15ClN4O6S | CID 56160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chlorimuron-ethyl [drugfuture.com]
- 6. Chlorimuron | C13H11ClN4O6S | CID 91762 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Chloropyrimidines
Introduction: The Strategic Importance of Pyrimidine Scaffolds and the Challenge of Chloro-Activation
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of FDA-approved drugs, particularly in oncology and virology.[1][2] The ability to strategically functionalize the pyrimidine ring is paramount for the development of novel therapeutics, enabling the fine-tuning of a molecule's pharmacological profile. Chloropyrimidines, being readily available and cost-effective, are attractive starting materials for such endeavors. However, their utility is often hampered by the relative inertness of the C-Cl bond compared to its heavier halogen counterparts (C-Br and C-I), which presents a significant synthetic challenge.[3][4][5] The oxidative addition of a C-Cl bond to a palladium(0) center, the rate-limiting step in many cross-coupling reactions, is often sluggish.[3] This necessitates the use of specialized and robust catalytic systems to achieve efficient and high-yielding transformations.
This comprehensive guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving chloropyrimidines. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into the selection of catalysts, ligands, and reaction conditions. Detailed, step-by-step protocols for key reactions are provided to empower researchers, scientists, and drug development professionals to confidently and successfully employ these powerful synthetic tools.
Core Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule-making, offering a versatile and efficient means to construct carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[6][7] These transformations generally proceed through a catalytic cycle involving a palladium catalyst that shuttles between its Pd(0) and Pd(II) oxidation states.
General Catalytic Cycle Workflow
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
Application Notes and Protocols for the Amination of 4-Chloro-6-(methoxymethyl)pyrimidine
Abstract
This comprehensive guide details the experimental procedure for the amination of 4-Chloro-6-(methoxymethyl)pyrimidine, a critical heterocyclic building block in medicinal chemistry and drug discovery. The resulting 4-amino-6-(methoxymethyl)pyrimidine scaffold is a key intermediate for synthesizing a wide array of bioactive molecules. This document provides a robust, field-tested protocol based on the Nucleophilic Aromatic Substitution (SNAr) mechanism, offering insights into reaction principles, detailed step-by-step procedures, purification techniques, and essential troubleshooting strategies. The content is designed for researchers, scientists, and professionals in drug development, ensuring scientific integrity, safety, and reproducibility.
Introduction and Scientific Rationale
The pyrimidine nucleus is a foundational motif in numerous pharmaceutical agents and natural products.[1] Functionalized pyrimidines, particularly aminopyrimidines, are privileged structures known to exhibit a wide range of biological activities. The conversion of this compound to its amino analogue is a pivotal transformation, unlocking pathways to novel derivatives for screening and development.
The primary method employed for this transformation is Nucleophilic Aromatic Substitution (SNAr). The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring, especially those at positions 2, 4, and 6, susceptible to attack by nucleophiles.[2][3] The chlorine atom at the C-4 position serves as an excellent leaving group, facilitating a facile substitution reaction upon attack by an amine.[4] This direct amination approach is often efficient, scalable, and avoids the need for metal catalysts, making it an attractive method for industrial applications.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The amination proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The amine nucleophile attacks the electron-deficient carbon atom at the C-4 position of the pyrimidine ring. This step is typically the rate-determining step and results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is temporarily disrupted during this phase.[2]
-
Elimination of Leaving Group: The aromaticity of the ring is restored through the expulsion of the chloride ion, yielding the final aminated pyrimidine product.[3]
Caption: SNAr Mechanism for Amination.
Health and Safety Precautions
All manipulations should be performed in a well-ventilated chemical fume hood.[5] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[6][7]
-
This compound: This compound is an irritant. Avoid contact with skin and eyes. Prevent inhalation of dust or vapors.[8]
-
Ammonia Solution (Aqueous): Corrosive and causes severe skin burns and eye damage. Use with extreme caution.
-
Organic Solvents (e.g., Dichloromethane, Ethyl Acetate): Volatile and flammable. Keep away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not discharge to sewer systems.[6]
Materials and Equipment
| Reagents & Chemicals | Grade/Purity | Supplier Example |
| This compound | >97% | Sigma-Aldrich, TCI |
| Ammonium Hydroxide (28-30% solution) | ACS Reagent | Fisher Scientific |
| Dichloromethane (DCM) | HPLC Grade | VWR |
| Ethyl Acetate (EtOAc) | HPLC Grade | VWR |
| n-Hexane | HPLC Grade | VWR |
| Sodium Sulfate (Anhydrous) | ACS Reagent | Sigma-Aldrich |
| Deionized Water | Type I | In-house |
| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Merck |
| Equipment |
| Round-bottom flask with magnetic stir bar |
| Reflux condenser |
| Heating mantle with temperature controller |
| Separatory funnel |
| Rotary evaporator |
| Glassware for column chromatography |
| Standard laboratory glassware (beakers, funnels) |
| Analytical balance |
| UV lamp for TLC visualization |
Detailed Experimental Protocol: Synthesis of 4-Amino-6-(methoxymethyl)pyrimidine
This protocol describes the reaction using aqueous ammonium hydroxide as the nucleophile.
Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 6.31 mmol).
-
Add 20 mL of aqueous ammonium hydroxide (28-30% solution).
-
Attach a reflux condenser to the flask.
-
Causality: Using a large excess of the ammonia solution serves as both the nucleophile and the solvent, driving the reaction to completion. A sealed vessel or pressure tube can be used for more volatile amines to prevent their escape.[9]
-
Reaction Execution
-
Heat the reaction mixture to 60-70 °C with vigorous stirring.
-
Maintain this temperature and allow the reaction to proceed for 4-6 hours.
-
Expertise: The reaction temperature is a critical parameter. While many SNAr reactions on chloropyrimidines require heating, excessive temperatures can lead to side reactions or decomposition.[2] 60-70 °C provides a good balance between reaction rate and selectivity for this substrate.
-
Reaction Monitoring
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Prepare a TLC sample by withdrawing a small aliquot of the reaction mixture, diluting it with ethyl acetate, and spotting it on a silica gel plate.
-
Elute the plate with a solvent system of 50% Ethyl Acetate in n-Hexane .
-
Visualize the spots under a UV lamp (254 nm). The reaction is complete when the starting material spot (higher Rf) is no longer visible.
Work-up and Extraction
-
Once the reaction is complete, cool the flask to room temperature.
-
Transfer the reaction mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers.
-
Trustworthiness: Multiple extractions are necessary to ensure complete recovery of the product from the aqueous phase.
-
Purification
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude solid by flash column chromatography.[10]
-
Stationary Phase: Silica Gel (60 Å, 230-400 mesh).
-
Eluent: A gradient of 30% to 70% Ethyl Acetate in n-Hexane.
-
-
Collect the fractions containing the pure product (identified by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 4-Amino-6-(methoxymethyl)pyrimidine as a solid.
Workflow Visualization
Caption: Experimental Workflow Diagram.
Expected Results and Data
| Parameter | Expected Outcome |
| Product | 4-Amino-6-(methoxymethyl)pyrimidine |
| Appearance | White to off-white solid |
| Yield | 80-95% (post-purification) |
| Purity (by NMR) | >98% |
| TLC Rf | ~0.3 (in 50% Ethyl Acetate/n-Hexane) |
| Melting Point | Literature dependent, e.g., similar compounds range from 150-160 °C[11] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Insufficient temperature.[2]2. Deactivated starting material.3. Low concentration of amine. | 1. Increase temperature incrementally to 80 °C.2. Check purity of starting material.3. Use a more concentrated ammonia solution or a sealed tube. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Steric hindrance if using a bulky amine. | 1. Extend reaction time and continue monitoring by TLC.2. Consider switching to a palladium-catalyzed method like Buchwald-Hartwig amination for sterically hindered amines.[12][13] |
| Multiple Products (Side Reactions) | 1. Reaction temperature is too high.2. Presence of water leading to hydrolysis. | 1. Lower the reaction temperature.2. For sensitive substrates, conduct the reaction under anhydrous conditions using an organic solvent and a non-nucleophilic base. |
| Difficulty in Purification | 1. Product is highly polar and streaks on silica.2. Impurities have similar polarity to the product. | 1. Add a small amount of triethylamine or ammonia to the eluent to reduce tailing.2. Try a different purification technique like crystallization or an alternative chromatography phase (e.g., alumina).[10] |
Alternative Methodologies: Buchwald-Hartwig Amination
For less reactive amines (e.g., anilines with electron-withdrawing groups) or when milder conditions are required, the Buchwald-Hartwig palladium-catalyzed amination is a powerful alternative.[13] This reaction involves coupling an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[12][14]
Typical Conditions:
-
Catalyst: Pd₂(dba)₃ or Pd(OAc)₂
-
Ligand: Xantphos, BINAP, or other sterically hindered phosphine ligands[13][15]
-
Base: NaOt-Bu, K₂CO₃, or Cs₂CO₃
-
Solvent: Toluene or Dioxane
This method significantly expands the scope of possible C-N bond formations but requires careful exclusion of air and moisture.[12]
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 4-氨基-6-甲氧基嘧啶 96% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3- d ]pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/C5RA00725A [pubs.rsc.org]
The Strategic Application of 4-Chloro-6-(methoxymethyl)pyrimidine in the Synthesis of Novel Antiviral Agents
Introduction: The Pyrimidine Core in Antiviral Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including potent antiviral effects.[1][2] Pyrimidine derivatives are integral components of numerous FDA-approved antiviral drugs that target a wide range of viruses such as influenza, herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[1][2] Their mechanism of action often involves the inhibition of viral nucleic acid synthesis or interference with key viral enzymes.[2] The versatility of the pyrimidine ring allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop highly effective and selective antiviral compounds.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 4-Chloro-6-(methoxymethyl)pyrimidine as a key intermediate in the synthesis of novel antiviral drug candidates. We will delve into the chemical reactivity of this building block, present a detailed protocol for a representative synthetic transformation, and discuss the rationale behind the experimental design.
Chemical Profile and Strategic Importance of this compound
This compound is a bifunctional heterocyclic compound with the molecular formula C₆H₇ClN₂O and a molecular weight of 158.59 g/mol . Its strategic importance in antiviral drug synthesis is derived from two key structural features: the reactive chlorine atom at the 4-position and the methoxymethyl substituent at the 6-position.
| Property | Value | Source |
| CAS Number | 3122-84-7 | [3] |
| Molecular Formula | C₆H₇ClN₂O | [3] |
| Molecular Weight | 158.59 g/mol | [3] |
| Appearance | White to off-white crystalline solid | Generic |
| Solubility | Soluble in most organic solvents | Generic |
The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). This high reactivity allows for the facile introduction of a wide variety of functional groups and pharmacophores that are crucial for antiviral activity. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the C4 position towards nucleophilic attack.
The methoxymethyl group at the 6-position serves multiple purposes. It can influence the electronic properties of the pyrimidine ring, modulating the reactivity of the C4 position. Furthermore, it can participate in hydrogen bonding or other non-covalent interactions with the target viral protein, thereby enhancing the binding affinity and potency of the final drug candidate. Its presence also offers potential for further chemical modification if required.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The core synthetic strategy involving this compound is the nucleophilic aromatic substitution (SNAr) reaction. This reaction proceeds via a two-step addition-elimination mechanism.
Caption: Generalized workflow for the SNAr reaction.
In the first step, the nucleophile attacks the electron-deficient C4 carbon atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, slower step, the chloride ion is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the final substituted product. The choice of solvent and base is critical for the success of this reaction, with polar aprotic solvents like DMF or DMSO often being employed to facilitate the reaction.
Experimental Protocol: Synthesis of a Representative Antiviral Precursor
This protocol details the synthesis of a hypothetical, yet representative, antiviral precursor, 4-((4-aminopiperidin-1-yl)-6-(methoxymethyl)pyrimidine), through the nucleophilic substitution of this compound with 4-aminopiperidine. This class of substituted pyrimidines has shown promise in the development of various therapeutic agents.
Materials and Equipment:
-
This compound
-
4-Aminopiperidine
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Silica gel for column chromatography
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
This compound and its derivatives should be handled with care as they may be harmful if inhaled, swallowed, or in contact with skin.[5][6]
-
Triethylamine is a corrosive and flammable liquid. Handle with caution.
-
DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
Step-by-Step Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere, add this compound (1.0 g, 6.30 mmol).
-
Solvent and Reagent Addition: Add anhydrous DMF (20 mL) to the flask and stir until the starting material is completely dissolved. To this solution, add 4-aminopiperidine (0.76 g, 7.56 mmol, 1.2 equivalents) followed by the dropwise addition of triethylamine (1.32 mL, 9.45 mmol, 1.5 equivalents).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane). The reaction is complete when the starting material spot is no longer visible.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0-15% methanol) to afford the pure 4-((4-aminopiperidin-1-yl)-6-(methoxymethyl)pyrimidine).
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Step-by-step experimental workflow for the synthesis.
Discussion and Further Applications
The synthesized 4-((4-aminopiperidin-1-yl)-6-(methoxymethyl)pyrimidine) serves as a versatile scaffold for further elaboration into more complex antiviral drug candidates. The primary amino group on the piperidine ring can be further functionalized, for example, by acylation or alkylation, to introduce additional pharmacophoric features that can enhance antiviral activity and selectivity.
This synthetic strategy can be adapted to a wide range of nucleophiles, including other substituted amines, thiols, and alcohols, to generate a diverse library of pyrimidine derivatives for antiviral screening. The choice of nucleophile should be guided by structure-activity relationship (SAR) studies and computational modeling to maximize the potential for discovering potent antiviral agents.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel pyrimidine-based antiviral agents. Its reactive chloro group allows for the straightforward introduction of diverse functionalities through nucleophilic aromatic substitution. The detailed protocol provided herein serves as a practical guide for researchers to explore the synthetic potential of this compound in the quest for new and effective treatments for viral diseases. The principles and techniques described are grounded in established pyrimidine chemistry and offer a solid foundation for the development of next-generation antiviral therapeutics.
References
- 1. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine and Evaluation of Their Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN111471025A - Favipiravir intermediate and synthesis method of favipiravir - Google Patents [patents.google.com]
- 4. Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 6. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Step-by-Step Guide to the Synthesis of 4-Aryl-6-(Methoxymethyl)pyrimidines
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activities.[1][2] This application note provides a detailed, three-step synthetic protocol for the preparation of 4-aryl-6-(methoxymethyl)pyrimidines, a class of compounds with significant potential in drug discovery. The synthesis begins with a commercially available starting material, 4-chloro-6-methylpyrimidine, and proceeds through a robust and efficient pathway involving a Suzuki-Miyaura cross-coupling, a selective free-radical bromination, and a concluding Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also expert insights into the rationale behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine nucleus is a privileged heterocyclic motif found in the essential biomolecules of DNA and RNA and is integral to a vast array of FDA-approved drugs.[3][4] Its unique electronic properties and ability to form multiple hydrogen bonds allow pyrimidine-containing molecules to interact effectively with a wide range of biological targets.[2] This has led to their development as potent anticancer, antiviral, anti-inflammatory, and antibacterial agents.[1][3]
The specific substitution pattern of 4-aryl-6-(methoxymethyl)pyrimidine combines two key features. The C4-aryl group allows for extensive structure-activity relationship (SAR) studies, enabling the modulation of target affinity and selectivity. The C6-methoxymethyl group can enhance solubility and metabolic stability, and its oxygen atom can act as a hydrogen bond acceptor, further influencing ligand-protein interactions. This guide presents a logical and validated synthetic route to access this valuable chemical space.
Overall Synthetic Strategy
The synthesis is designed as a sequential, three-step process that builds complexity on a simple, cost-effective starting material. This approach allows for purification and characterization at each stage, ensuring the integrity of the final product.
Caption: High-level workflow for the synthesis of 4-aryl-6-(methoxymethyl)pyrimidines.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Aryl-6-methylpyrimidine via Suzuki-Miyaura Cross-Coupling
Expertise & Experience (Causality): The Suzuki-Miyaura reaction is the method of choice for installing the aryl group due to its exceptional functional group tolerance, high yields, and the commercial availability of a vast library of boronic acids.[5] We utilize a palladium catalyst with phosphine ligands, which is essential for the oxidative addition step, particularly with less reactive heteroaryl chlorides.[6] The C4 position of 2,4-dichloropyrimidine is known to be more reactive than the C2 position, and similar selectivity is observed for 4-chloro-6-substituted pyrimidines, allowing for regioselective arylation.[7] A base is required to facilitate the transmetalation step of the catalytic cycle.[8]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6][8]
Protocol:
-
Reagent Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-chloro-6-methylpyrimidine (1.0 eq.), the desired arylboronic acid (1.1-1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 4-aryl-6-methylpyrimidine.
Data Presentation:
| Arylboronic Acid (ArB(OH)₂) | Catalyst (mol%) | Base | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | 90 | 18 | 85-95% |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | 90 | 18 | 88-96% |
| 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | 90 | 20 | 80-90% |
Step 2: Synthesis of 4-Aryl-6-(bromomethyl)pyrimidine via Radical Bromination
Expertise & Experience (Causality): To functionalize the methyl group, a selective bromination is required. N-Bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN is the classic and highly effective method for benzylic or allylic bromination.[9] The methyl group on the pyrimidine ring is "benzylic-like" due to its proximity to the aromatic system, making it susceptible to free-radical halogenation while leaving the aryl rings untouched. The reaction is typically performed in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane under reflux with irradiation from a light source to promote radical initiation.
Protocol:
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 4-aryl-6-methylpyrimidine (1.0 eq.) from Step 1 in anhydrous carbon tetrachloride.
-
Initiator and Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of benzoyl peroxide or AIBN (0.02 eq.).
-
Reaction: Reflux the mixture while irradiating with a tungsten lamp (e.g., 100-200W) for 2-4 hours. The reaction is complete when the solid succinimide byproduct is observed floating at the top of the solvent. Monitor by TLC for the disappearance of starting material.
-
Work-up: Cool the reaction mixture to room temperature and filter off the succinimide.
-
Purification: Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude 4-aryl-6-(bromomethyl)pyrimidine is often used directly in the next step without further purification due to its lachrymatory nature and potential instability on silica gel.
Step 3: Synthesis of 4-Aryl-6-(methoxymethyl)pyrimidine via Williamson Ether Synthesis
Expertise & Experience (Causality): This final step is a classic Williamson ether synthesis, an Sₙ2 reaction. The bromomethyl intermediate is a reactive electrophile. Sodium methoxide, a strong nucleophile, readily displaces the bromide to form the desired methoxymethyl ether. Methanol is an ideal solvent as it readily dissolves the sodium methoxide and the starting material. Performing the reaction at room temperature or with gentle heating is sufficient and minimizes potential side reactions like elimination.
Protocol:
-
Nucleophile Preparation: Prepare a solution of sodium methoxide by carefully adding sodium metal (1.5 eq.) to anhydrous methanol under an inert atmosphere. Alternatively, use a commercially available solution of sodium methoxide in methanol.
-
Reagent Setup: To the sodium methoxide solution at 0 °C, add a solution of the crude 4-aryl-6-(bromomethyl)pyrimidine (1.0 eq.) from Step 2 in a minimal amount of anhydrous methanol dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction to completion by TLC.
-
Work-up: Quench the reaction by carefully adding water. Remove the methanol under reduced pressure.
-
Purification: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The final product, 4-aryl-6-(methoxymethyl)pyrimidine, is purified by silica gel column chromatography to yield the final product.
Trustworthiness: Product Validation and Characterization
A protocol's trustworthiness is defined by its reproducibility and the ability to validate its outcome. At each step, the product should be characterized to confirm its identity and purity before proceeding.
-
Thin Layer Chromatography (TLC): Essential for monitoring reaction progress and assessing the purity of column fractions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Step 1 Product (4-Aryl-6-methylpyrimidine): The ¹H NMR spectrum should show the disappearance of the C4-H proton from the starting material and the appearance of new aromatic signals from the coupled aryl group. The methyl singlet should be clearly visible around δ 2.5-2.7 ppm.
-
Step 2 Product (4-Aryl-6-(bromomethyl)pyrimidine): The key diagnostic signal is the disappearance of the methyl singlet and the appearance of a new singlet for the -CH₂Br protons, typically shifted downfield to δ 4.5-4.8 ppm.
-
Step 3 Product (4-Aryl-6-(methoxymethyl)pyrimidine): The ¹H NMR will show two characteristic singlets: one for the methylene protons (-CH₂O-) around δ 4.4-4.6 ppm and another for the methoxy protons (-OCH₃) around δ 3.4-3.6 ppm.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the intermediates and the final product, verifying that the expected transformations have occurred.
References
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Electrophilic and radical bromination of bromo derivatives via NBS. [wisdomlib.org]
The Strategic Utility of 4-Chloro-6-(methoxymethyl)pyrimidine in the Synthesis of Novel PROTACs: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the ability to selectively eliminate disease-causing proteins. The design and synthesis of these heterobifunctional molecules are of paramount importance, with the central scaffold playing a crucial role in determining the final properties of the PROTAC. This technical guide delves into the application of 4-Chloro-6-(methoxymethyl)pyrimidine as a versatile building block in the synthesis of novel PROTACs. We will explore the chemical rationale behind its use, provide detailed, step-by-step protocols for its incorporation into a PROTAC scaffold, and present representative data for the characterization of the resulting molecules. This guide is intended to provide researchers with the foundational knowledge and practical tools to leverage this valuable synthetic intermediate in the development of next-generation targeted protein degraders.
Introduction: The Rise of PROTACs and the Importance of the Central Scaffold
PROTACs are heterobifunctional molecules that function by inducing the proximity of a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. This event-driven mechanism of action distinguishes PROTACs from traditional small-molecule inhibitors, which rely on continuous occupancy of the target's active site. The modular nature of PROTACs, consisting of a warhead that binds the POI, a ligand for an E3 ligase, and a connecting linker, allows for a high degree of chemical diversity and optimization.
The central scaffold, to which the warhead and E3 ligase ligand are attached via a linker, is a critical determinant of a PROTAC's overall efficacy. The choice of the central core can influence the molecule's physicochemical properties, cell permeability, and the spatial orientation of the two binding elements, which is crucial for the formation of a productive ternary complex. Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant interest as central scaffolds in drug discovery due to their presence in numerous biologically active molecules.
This compound: A Versatile Building Block for PROTAC Synthesis
This compound is an attractive starting material for the synthesis of pyrimidine-based PROTACs for several key reasons:
-
Orthogonal Reactivity: The presence of a chloro group at the 4-position and a methoxymethyl group at the 6-position provides two distinct points for functionalization. The chloro group is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a linker or a warhead/E3 ligase ligand bearing a nucleophilic handle (e.g., an amine). The methoxymethyl group, while generally more stable, can potentially be modified or may influence the physicochemical properties of the final PROTAC.
-
Tunable Physicochemical Properties: The methoxymethyl group can contribute to improved solubility and may offer opportunities for hydrogen bonding interactions, which can be beneficial for cell permeability and target engagement.
-
Synthetic Accessibility: this compound can be synthesized from readily available starting materials, making it a cost-effective choice for library synthesis and lead optimization.
The primary synthetic strategy for incorporating this building block into a PROTAC involves the SNAr reaction at the C4 position. The electron-withdrawing nature of the pyrimidine ring activates the C4 position for nucleophilic attack, allowing for efficient displacement of the chloride by a variety of nucleophiles, most commonly primary or secondary amines.
Representative Synthesis of a Pyrimidine-Based PROTAC
This section provides a representative, step-by-step protocol for the synthesis of a PROTAC utilizing this compound as the central scaffold. As a model system, we will describe the synthesis of a PROTAC targeting the BET bromodomain protein BRD4, using a derivative of the well-characterized inhibitor JQ1 as the warhead and a pomalidomide-based ligand to recruit the E3 ligase Cereblon (CRBN).
It is important to note that this is a representative protocol based on established chemical principles, as a specific, published protocol for the synthesis of a PROTAC using this compound was not identified in the literature at the time of writing.
Overall Synthetic Scheme
Caption: General workflow for the synthesis of a pyrimidine-based PROTAC.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity |
| This compound | Commercially Available | >95% |
| tert-butyl (2-(2-aminoethoxy)ethyl)carbamate | Commercially Available | >98% |
| JQ1-acid | Custom Synthesis | >98% |
| Pomalidomide-linker-amine | Custom Synthesis | >98% |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | >99% |
| N-Methyl-2-pyrrolidone (NMP) | Sigma-Aldrich | Anhydrous |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | >99% |
| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous |
| HATU | Commercially Available | >98% |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | Anhydrous |
| Diethyl ether | Fisher Scientific | ACS Grade |
| Ethyl acetate | Fisher Scientific | ACS Grade |
| Hexanes | Fisher Scientific | ACS Grade |
Step 1: Synthesis of tert-butyl (2-(2-((6-(methoxymethyl)pyrimidin-4-yl)amino)ethoxy)ethyl)carbamate (Pyrimidine-Linker Intermediate)
-
To a solution of this compound (1.0 eq) in anhydrous NMP, add tert-butyl (2-(2-aminoethoxy)ethyl)carbamate (1.2 eq) and DIPEA (3.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired pyrimidine-linker intermediate.
Step 2: Synthesis of N1-(6-(methoxymethyl)pyrimidin-4-yl)ethane-1,2-diamine (Amine-Functionalized Pyrimidine-Linker)
-
Dissolve the pyrimidine-linker intermediate (1.0 eq) in DCM.
-
Add TFA (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with DCM (3 x) to remove residual TFA. The resulting amine salt is used in the next step without further purification.
Step 3: Synthesis of JQ1-Pyrimidine-Linker Intermediate
-
To a solution of JQ1-acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of the amine-functionalized pyrimidine-linker (from Step 2, 1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the JQ1-pyrimidine-linker intermediate.
Step 4: Synthesis of the Final PROTAC
This step assumes the warhead-pyrimidine-linker intermediate has a suitable leaving group for SNAr with the pomalidomide-linker-amine. If the linker attachment strategy is different (e.g., amide coupling), this step should be modified accordingly.
-
To a solution of the JQ1-pyrimidine-linker intermediate (1.0 eq) in anhydrous DMSO, add pomalidomide-linker-amine (1.2 eq) and DIPEA (3.0 eq).
-
Heat the reaction mixture to 140 °C and stir for 24 hours in a sealed vial.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC.
Characterization of the Final PROTAC
The synthesized PROTAC should be thoroughly characterized to confirm its identity and purity.
Table of Expected Characterization Data
| Analysis | Expected Results |
| LC-MS | A single major peak with the expected mass-to-charge ratio ([M+H]+) for the final PROTAC. Purity >95%. |
| ¹H NMR | Peaks corresponding to all three components (warhead, linker, and E3 ligase ligand) should be present with the correct integration and splitting patterns. |
| ¹³C NMR | Resonances consistent with the carbon skeleton of the final PROTAC. |
| HRMS | High-resolution mass spectrometry to confirm the elemental composition of the molecule. |
PROTAC Structure and Mechanism of Action
Caption: Mechanism of action of the synthesized pyrimidine-based PROTAC.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of novel pyrimidine-based PROTACs. Its orthogonal reactivity allows for the strategic and efficient assembly of these complex heterobifunctional molecules. The representative protocol provided in this guide, based on established synthetic methodologies, offers a practical framework for researchers to explore the potential of this scaffold in their drug discovery efforts. The modular nature of the synthesis allows for the facile generation of PROTAC libraries with diverse warheads, linkers, and E3 ligase ligands, enabling the systematic optimization of their protein degradation activity. Further exploration of the impact of the methoxymethyl group on the physicochemical and pharmacological properties of PROTACs is warranted and may lead to the discovery of degraders with enhanced efficacy and drug-like properties.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 4-Chloro-6-(methoxymethyl)pyrimidine
Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction with 4-Chloro-6-(methoxymethyl)pyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important heterocyclic building block. As an electron-deficient heteroaryl chloride, this substrate presents unique opportunities and challenges compared to standard aryl halides.
This document provides field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate the complexities of this reaction, minimize side products, and maximize your product yield.
Section 1: The Underlying Chemistry - A Primer on the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its robustness and functional group tolerance in forming C-C bonds.[1] The reaction proceeds through a catalytic cycle involving a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states.[2] Understanding this cycle is paramount for effective troubleshooting.
The three key stages are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine. This is often the rate-limiting step, especially for less reactive chlorides.[3] However, the electron-deficient nature of the pyrimidine ring makes this step more facile than with simple aryl chlorides.[4]
-
Transmetalation: The organic group from the activated organoboron species (e.g., a boronic acid complexed with a base) is transferred to the palladium center, displacing the halide.[5] The base is crucial here, as it forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer.[6]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield low or completely stalled?
Low or no conversion is the most common issue. The cause is typically suboptimal selection of one of the core reaction components.
-
Catalyst/Ligand Choice: this compound is an electron-deficient heteroaryl chloride. While more reactive than a simple aryl chloride like chlorobenzene, the C-Cl bond is still strong.[5] Standard catalysts like Pd(PPh₃)₄ may be insufficient. Modern, highly active catalysts are required.
-
Expert Insight: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, IMes).[6][7] These ligands promote the challenging oxidative addition step and stabilize the active Pd(0) species, preventing decomposition.[2]
-
-
Base Selection: The base's strength and solubility are critical. A base that is too weak may not activate the boronic acid efficiently, while an overly strong base can promote side reactions.
-
Expert Insight: For heteroaryl substrates, potassium phosphate (K₃PO₄) is often an excellent choice due to its sufficient basicity and high solubility in aqueous mixtures.[8] Cesium carbonate (Cs₂CO₃) is another strong contender. If your substrate is base-sensitive, a milder base like potassium fluoride (KF) can be effective.[6]
-
-
Solvent System: The solvent must solubilize all components and be stable at the reaction temperature.
-
Expert Insight: Aprotic polar solvents are standard. A mixture of 1,4-dioxane/water or THF/water is a robust starting point.[1] These aqueous mixtures often accelerate the transmetalation step.
-
-
Temperature: Suzuki couplings of aryl chlorides typically require elevated temperatures (80-110 °C) to drive the oxidative addition. If your reaction is stalling at 80 °C, a modest increase to 100 °C may be necessary.
-
Degassing: Failure to properly remove dissolved oxygen is a frequent cause of failure. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and promote homocoupling of the boronic acid.[2]
Q2: I'm observing significant homocoupling of my boronic acid. What's causing this and how can I prevent it?
The formation of a biaryl product derived from two molecules of your boronic acid (R²-R²) is a classic side reaction known as homocoupling.
-
Primary Cause: The presence of oxygen in the reaction mixture is the main culprit.[2] Oxygen can facilitate a Pd(II)-mediated pathway that couples two boronic acid molecules.
-
Prevention:
-
Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas your solvent and reaction mixture. The "freeze-pump-thaw" method (three cycles) is the most effective. Alternatively, sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes can suffice.[9]
-
Use a Pd(0) Precatalyst: Starting with a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂ requires an in situ reduction to the active Pd(0) state. Sometimes this reduction is inefficient, leaving Pd(II) species that can promote homocoupling. Using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst can mitigate this.
-
Q3: My starting chloride is consumed, but I'm getting the deboronated arene side product. How do I stop this protodeboronation?
Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, which is then replaced by a hydrogen atom from a proton source (like water).[10]
-
Primary Causes: This side reaction is often promoted by excessive heat, prolonged reaction times, or the choice of base.
-
Prevention:
-
Use Boronic Esters: Boronic acids are more susceptible to protodeboronation than their ester derivatives. Consider using the corresponding pinacol (BPin) or MIDA boronate ester.[5] MIDA boronates are particularly stable and release the boronic acid slowly under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.[2]
-
Optimize the Base: Use the mildest base that still provides an adequate reaction rate. Sometimes switching from a carbonate to a phosphate can reduce the rate of this side reaction.
-
Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LCMS) and quench it as soon as the starting material is consumed. Avoid unnecessarily long heating periods.
-
Q4: I see a black precipitate (Palladium black) in my reaction. What does this mean?
The formation of a black or dark brown precipitate is a visual indicator of catalyst decomposition.[10] The fine, catalytically active palladium nanoparticles have aggregated into bulk, inactive palladium metal ("palladium black").
-
Primary Causes: This usually happens when the ligand fails to adequately stabilize the Pd(0) species, especially at high temperatures. It can also occur if the ligand-to-palladium ratio is too low.
-
Prevention:
-
Use a More Robust Ligand: Bulky, electron-donating ligands (as mentioned in Q1) are designed to create a stable, coordinatively saturated complex around the palladium atom, preventing aggregation.
-
Check Ligand:Pd Ratio: For catalysts generated in situ (e.g., from Pd₂(dba)₃ and a separate ligand), ensure a sufficient ligand-to-metal ratio, typically ranging from 1:1 to 4:1 (Ligand:Pd).
-
Avoid Excessive Temperatures: While heat is needed, unnecessarily high temperatures can accelerate catalyst decomposition.
-
Section 3: Systematic Troubleshooting Guide
When faced with a challenging reaction, a systematic approach is more effective than random changes. Use the following decision tree to guide your optimization.
Caption: A decision tree for systematic troubleshooting of the Suzuki coupling.
Section 4: Recommended Protocols & Methodologies
Protocol 1: Baseline Reaction Setup for High-Yield Coupling
This protocol uses a modern, commercially available catalyst system known for its high efficiency with heteroaryl chlorides.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
XPhos Pd G3 (Buchwald Precatalyst) (1-3 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask containing a stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times to establish an inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe.
-
Degassing: Vigorously stir the resulting slurry and sparge with a subsurface stream of inert gas for 15-20 minutes. Alternatively, use three freeze-pump-thaw cycles for maximum oxygen removal.
-
Catalyst Addition: Briefly remove the septum/stopper and add the XPhos Pd G3 precatalyst in one portion. A positive pressure of inert gas should be maintained during this step.
-
Reaction: Seal the flask tightly and place it in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LCMS analysis of small aliquots taken periodically.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Systematic Screening of Reaction Parameters
If the baseline protocol is not optimal, a systematic screen of key variables is necessary. Set up an array of parallel reactions in vials, keeping all other parameters constant while varying one component.
Table 1: Example Screening Array for Suzuki Coupling Optimization
| Entry | Catalyst (2 mol%) | Ligand (4 mol%) | Base (3 equiv) | Solvent (0.1 M) | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O 4:1 | 100 | |
| 2 | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane/H₂O 4:1 | 100 | |
| 3 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O 4:1 | 100 | |
| 4 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane/H₂O 4:1 | 100 | |
| 5 | Pd₂(dba)₃ | SPhos | K₂CO₃ | Dioxane/H₂O 4:1 | 100 | |
| 6 | Pd₂(dba)₃ | SPhos | K₃PO₄ | THF/H₂O 4:1 | 100 | |
| 7 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O 4:1 | 100 | |
| 8 | XPhos Pd G3 | (pre-catalyst) | K₃PO₄ | Dioxane/H₂O 4:1 | 80 |
This table serves as a template. Fill in the yield based on LCMS or isolated product analysis to identify the optimal conditions.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 4-Chloro-6-(methoxymethyl)pyrimidine
Welcome to the technical support guide for the synthesis of 4-Chloro-6-(methoxymethyl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic transformation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Core Reaction Overview
The conversion of 4-hydroxy-6-(methoxymethyl)pyrimidine to this compound is a cornerstone reaction in heterocyclic chemistry. It is most commonly achieved via electrophilic substitution using phosphorus oxychloride (POCl₃), often with a tertiary amine base as a catalyst. While seemingly straightforward, this reaction is prone to several side reactions that can impact yield, purity, and scalability.
Caption: Figure 1. Primary synthetic pathway.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Q1: My reaction yield is low, and the crude product is contaminated with the starting material, 4-hydroxy-6-(methoxymethyl)pyrimidine. What is the primary cause?
A1: This is the most common issue and typically points to incomplete chlorination . The conversion of the hydroxypyrimidine to the chloropyrimidine is an equilibrium-driven process that requires sufficient activation of the hydroxyl group.
Root Causes & Solutions:
-
Insufficient Reagent/Activation: The hydroxyl group of the pyrimidine exists in tautomeric equilibrium with its pyrimidone form, which must be converted into a better leaving group by POCl₃.
-
Causality: The reaction proceeds through a dichlorophosphate ester intermediate. Insufficient POCl₃ or inadequate reaction conditions can stall the reaction at this stage or fail to drive the conversion to completion.
-
Solution:
-
Increase POCl₃ Stoichiometry: While traditional methods use a large excess of POCl₃ as both reagent and solvent, modern, safer protocols advocate for using 1.0 to 1.5 molar equivalents of POCl₃ per hydroxyl group, especially when conducted in a sealed reactor at high temperatures.[1][2]
-
Incorporate a Tertiary Amine: Bases like N,N-dimethylaniline, pyridine, or triethylamine are frequently used to facilitate the reaction.[3][4] They act as catalysts by activating the POCl₃ or the pyrimidine substrate.
-
Ensure Anhydrous Conditions: Water will rapidly consume POCl₃, reducing its effective concentration and halting the reaction. All glassware must be oven-dried, and reagents should be anhydrous.
-
-
-
Suboptimal Reaction Conditions:
-
Causality: The activation energy for this chlorination can be high, requiring thermal energy to proceed at a practical rate.
-
Solution:
-
Increase Temperature: Reactions are typically heated to reflux in POCl₃ (approx. 105 °C) or, in solvent-free equimolar procedures, heated in a sealed reactor to temperatures between 100-160 °C.[1][2]
-
Extend Reaction Time: Monitor the reaction progress using TLC or LC-MS. If starting material persists, extend the reflux or heating time accordingly. Typical reaction times range from 2 to 5 hours.[5]
-
-
Q2: My initial reaction monitoring shows complete conversion, but the starting material reappears after the aqueous workup. Why is this happening and how can I prevent it?
A2: This indicates hydrolysis of the product . The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic substitution, and water is a potent nucleophile, especially at neutral or basic pH.
Root Causes & Solutions:
-
Product Instability in Water:
-
Causality: The electron-withdrawing nature of the pyrimidine ring makes the C4-Cl bond labile. During the quench step, where excess POCl₃ is destroyed with water, the desired product can revert to the starting material.[6]
-
Solution:
-
Controlled Quenching: Perform the quench at low temperatures (0-5 °C) by adding the reaction mixture slowly to ice-water, never the other way around.[5] This minimizes the thermal energy available for the hydrolysis side reaction.
-
Non-Aqueous Workup: Where possible, remove the bulk of the excess POCl₃ via vacuum distillation before quenching.[7] This drastically reduces the exotherm and the amount of acidic byproduct.
-
Solvent Extraction Prior to Quenching: A highly effective method is to cool the reaction mixture and extract it directly with a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. This sequesters the product in the organic phase, protecting it from the aqueous environment during subsequent washes.[8]
-
pH Control: During workup, keep the aqueous phase acidic. The product is generally more stable at a lower pH. Neutralization should only be performed immediately before final extraction, and harsh basic conditions should be avoided.
-
-
Q3: My crude product is a thick, difficult-to-handle oil, and NMR analysis shows complex phosphorus-based impurities. What are these byproducts?
A3: These impurities are typically chlorophosphoric acids and pyrophosphates , formed from the reaction of POCl₃ with itself or with trace amounts of water.
Root Causes & Solutions:
-
POCl₃ Byproduct Formation:
-
Causality: POCl₃ reacts with the eliminated hydroxyl group to form dichlorophosphoric acid (PO₂Cl₂H) and other related species. These are non-volatile, acidic, and can complicate purification.[4]
-
Solution:
-
Purification Strategy: The primary method for removal is a careful aqueous wash. After quenching and extraction into an organic solvent, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove these acidic phosphorus byproducts.[9] Follow this with a brine wash to remove residual water before drying and concentrating.
-
Modern Solvent-Free Methods: Using equimolar amounts of POCl₃ minimizes the formation of these excess byproducts, leading to a much cleaner reaction profile and simpler workup.[1]
-
-
Frequently Asked Questions (FAQs)
-
What is the precise role of a tertiary amine catalyst? A tertiary amine like pyridine can react with POCl₃ to form a highly electrophilic pyridinium-phosphoro-dichloridate intermediate. This complex is more reactive towards the pyrimidine's hydroxyl group than POCl₃ alone, thus accelerating the reaction.[10]
-
How should I safely quench a large-scale reaction with excess POCl₃? Extreme caution is required. POCl₃ reacts violently and exothermically with water.[7] The safest procedure is to add the reaction mixture very slowly to a vigorously stirred vessel containing a large amount of crushed ice. The temperature of the quench mixture must be kept below 10 °C. Ensure the operation is performed in a high-capacity fume hood with appropriate personal protective equipment (PPE). Never add water directly to the reaction vessel.[7]
-
What are typical optimal reaction conditions? Optimal conditions depend on the scale and desired safety profile. See the summary table below for a comparison.
-
What is the best method for final purification? If the product is thermally stable, vacuum distillation can be an effective method for purification. For less stable compounds or to remove non-volatile impurities, column chromatography on silica gel using a hexane/ethyl acetate or DCM/methanol gradient is the standard approach.
Key Reaction Pathways and Side Reactions
Caption: Figure 2. Competing reaction pathways.
Data Summary
| Parameter | Traditional Method (Excess POCl₃) | Modern Method (Equimolar POCl₃) | Expected Outcome |
| POCl₃ Stoichiometry | 5-10 equivalents (acts as solvent) | 1.0-1.5 equivalents | Reduced byproduct formation with modern method.[1] |
| Catalyst | Optional, but recommended (e.g., N,N-dimethylaniline) | Required (e.g., Pyridine, 1 equiv.) | Faster reaction rates. |
| Temperature | Reflux (~105 °C) | 100 - 160 °C (in sealed reactor) | Higher temps needed for equimolar to ensure completion.[1] |
| Workup | High-risk quench of large excess POCl₃. | Safer quench of minimal residual reagents. | Modern method is environmentally preferable and safer.[1][7] |
| Typical Yield | 60-85% | >80-95% | Higher and cleaner yields with modern method.[1][2] |
Experimental Protocols
Protocol 1: General Chlorination Procedure (Traditional Method)
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and thermometer, add 4-hydroxy-6-(methoxymethyl)pyrimidine (1.0 eq).
-
Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 5.0 eq).
-
With stirring, add N,N-dimethylaniline (0.1 eq) dropwise.
-
Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 3-5 hours. Monitor reaction completion by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature before proceeding to the workup.
Protocol 2: Safe Workup and Purification
-
Pre-Quench Distillation (Optional but Recommended): Distill the excess POCl₃ under reduced pressure. This step must be done with care in a well-ventilated fume hood.[7]
-
Quenching: Prepare a separate flask with a large volume of crushed ice and water (10:1 v/w relative to the initial POCl₃ volume). While vigorously stirring the ice slurry, slowly add the cooled reaction mixture via a dropping funnel. Ensure the internal temperature does not exceed 10 °C.
-
Extraction: Once the addition is complete, transfer the mixture to a separatory funnel. Extract the aqueous mixture three times with dichloromethane (DCM).
-
Washing: Combine the organic layers. Wash sequentially with water, saturated aqueous NaHCO₃ solution (caution: potential for gas evolution), and finally, saturated aqueous NaCl (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude material by vacuum distillation or flash column chromatography on silica gel as required.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. EP1042303A1 - Chloropyrimidine process - Google Patents [patents.google.com]
- 5. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 6. WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Low Yield in Nucleophilic Aromatic Substitution (SNAr) of Chloropyrimidines
Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions on chloropyrimidine scaffolds. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges, particularly low reaction yields. Pyrimidine cores are central to a vast number of pharmaceutically active compounds, making the efficient synthesis of their derivatives a critical task.[1] This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate the complexities of these reactions.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial questions and provides a foundational understanding of the reaction's sensitivities.
Q1: My SNAr reaction on a chloropyrimidine is not proceeding or is giving very low yield. What are the most critical factors to check first?
A1: Low or no conversion in SNAr reactions on chloropyrimidines typically points to one of three core issues: insufficient activation of the pyrimidine ring, a nucleophile that is too weak, or suboptimal reaction conditions.
-
Ring Activation: The pyrimidine ring is naturally electron-deficient, which facilitates nucleophilic attack. However, the reaction's success is highly dependent on the position of the chlorine atom and the presence of other substituents. Nucleophilic attack is generally favored at the C4 and C6 positions, and to a lesser extent at the C2 position, due to stabilization of the negative charge in the Meisenheimer intermediate by the ring nitrogens.[2][3][4] If your chloropyrimidine lacks activating electron-withdrawing groups (EWGs) or has electron-donating groups (EDGs), the reaction will be sluggish.[5]
-
Nucleophile Strength: The nucleophile must be strong enough to attack the electron-deficient ring. Anionic nucleophiles (e.g., alkoxides, thiolates) are generally more reactive than their neutral counterparts (e.g., alcohols, thiols). For amine nucleophiles, basicity and steric hindrance are key factors.[6]
-
Reaction Conditions: Temperature, solvent, and the choice of base are all critically interlinked. Many SNAr reactions require elevated temperatures to overcome the activation energy barrier.[7]
Q2: I'm trying to perform a substitution on a 2,4-dichloropyrimidine. Why am I getting substitution only at the 4-position?
A2: This is a classic example of regioselectivity in pyrimidine chemistry. The C4 position is almost always more reactive towards nucleophilic attack than the C2 position in 2,4-dichloropyrimidines.[2] This preference is attributed to the greater ability of the para-nitrogen atom to stabilize the anionic Meisenheimer intermediate through resonance, compared to the ortho-nitrogen for C2 attack.[2] Achieving substitution at the C2 position often requires specific strategies, such as using organocatalysts or leveraging unique substrate features that electronically favor C2 attack.[8][9][10]
Q3: My reaction is producing a complex mixture of byproducts. What are the most common side reactions?
A3: Several side reactions can plague SNAr on chloropyrimidines, leading to low yields and difficult purification:
-
Hydrolysis of the Chloropyrimidine: In the presence of water and base, the starting material can hydrolyze to the corresponding hydroxypyrimidine, which is often unreactive under SNAr conditions.[11]
-
Over-reaction/Multiple Substitutions: On poly-chlorinated pyrimidines, it can be challenging to achieve mono-substitution. Careful control of stoichiometry and temperature is essential.[12]
-
Dimerization: Under certain conditions, particularly with exposure to UV light or radical initiators, pyrimidine rings can dimerize.[13][14][15]
-
Solvolysis: If the solvent is nucleophilic (e.g., alcohols), it can compete with your intended nucleophile, leading to undesired ether byproducts.[1][16]
-
Reaction with Base: Some strong bases can act as nucleophiles. For example, using sodium hydroxide in ethanol can generate ethoxide, leading to ethoxy-pyrimidine byproducts.[1]
Q4: Does the choice of base matter if it's just meant to be a proton scavenger?
A4: Absolutely. The base is not merely a passive proton scavenger. Its choice can significantly influence the reaction's outcome:
-
Strength and Nucleophilicity: A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often preferred for deprotonating weak nucleophiles (like alcohols) without competing in the substitution. In contrast, a weaker base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often used with amine nucleophiles to neutralize the HCl generated.[1]
-
Solubility: The solubility of the base and the resulting salt can affect the reaction. For instance, potassium carbonate is a common choice in polar aprotic solvents where it has moderate solubility.
-
Catalytic Role: In some cases, tertiary amines can act as catalysts for nucleophilic substitution.[16]
Part 2: In-Depth Troubleshooting Guides
This section provides a structured approach to problem-solving, complete with experimental protocols and decision-making workflows.
Guide 1: Optimizing Reaction Conditions
If your reaction suffers from low conversion, a systematic optimization of the reaction parameters is the logical next step.
Problem: Low or No Product Formation
Caption: Troubleshooting workflow for low SNAr yield.
Step-by-Step Optimization Protocol:
-
Temperature Screening:
-
Set up three parallel reactions at different temperatures: Room Temperature (RT), 80 °C, and 120 °C.
-
Use a suitable high-boiling solvent like DMF, DMSO, or Dioxane.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 6, and 24 hours). If the reaction proceeds at a higher temperature, this indicates a significant activation energy barrier.
-
-
Solvent Selection: The solvent's role is to solubilize reactants and stabilize the charged Meisenheimer complex. Polar aprotic solvents are generally the first choice.[17]
-
Rationale: These solvents (DMF, DMSO, Acetonitrile) are effective at solvating cations, leaving the anion of the nucleophile more "naked" and reactive. Protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[18][19]
-
Experiment: If your reaction is slow in a solvent like THF, test it in DMF and DMSO.
Solvent Dielectric Constant (ε) Boiling Point (°C) Key Characteristics Acetonitrile (ACN) 37.5 82 Good for moderate temperatures; less viscous than DMF/DMSO. N,N-Dimethylformamide (DMF) 36.7 153 Excellent dissolving power; higher boiling point. Dimethyl Sulfoxide (DMSO) 46.7 189 Highly polar; can significantly accelerate SNAr rates. Tetrahydrofuran (THF) 7.6 66 Less polar; often used for less challenging substitutions. Dioxane 2.2 101 Aprotic, non-polar; useful when side reactions with polar solvents are an issue. -
-
Base Evaluation: The choice of base depends on the pKa of your nucleophile.
-
For Amine Nucleophiles: Use an organic base like DIPEA or TEA (1.5-2.0 equivalents) to scavenge the generated HCl.
-
For Alcohol/Thiol Nucleophiles: A stronger base is needed to deprotonate the nucleophile. Use NaH, K₂CO₃, or Cs₂CO₃ (1.1-1.5 equivalents). Perform this step at 0 °C before adding the chloropyrimidine to pre-form the nucleophilic anion.
-
Guide 2: Addressing Substrate and Nucleophile Issues
Sometimes, the problem lies with the intrinsic reactivity of your starting materials.
Problem: My Chloropyrimidine is Unreactive
-
Cause: The pyrimidine ring may be insufficiently activated. The presence of electron-donating groups (e.g., -NH₂, -OR) will deactivate the ring towards nucleophilic attack.
-
Solution:
-
Change Reaction Type: If SNAr is failing, consider a transition-metal-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination (for N-nucleophiles) or a Suzuki/Stille coupling (for C-nucleophiles).[1][20] These reactions proceed via a different mechanism (oxidative addition/reductive elimination) and are less sensitive to the electronic nature of the pyrimidine ring in the same way.
-
Increase Nucleophile Reactivity: Use a stronger nucleophile. For example, if an alcohol is unreactive, convert it to its more nucleophilic alkoxide form with a strong base in situ.
-
Problem: Regioselectivity Issues
-
Cause: As discussed in Q2, electronic factors heavily favor C4 substitution over C2.[2] However, certain substituents can alter this preference. For example, a strongly coordinating group at C2 (like -SO₂Me) can sometimes direct anionic nucleophiles to that position.[9][10]
-
Solution:
-
Leverage Blocking Groups: If you need to react at a less favorable position, you may need a synthetic strategy that involves protecting/blocking the more reactive site, performing the reaction, and then deprotecting.
-
Catalyst-Directed Selectivity: Research has shown that certain tertiary amine nucleophiles can selectively provide C2-aminated products.[8] This is an area of active research and may provide a solution for specific substrates.
-
Caption: Regioselectivity in the SNAr of 2,4-dichloropyrimidine.
Guide 3: Purification Challenges
A low isolated yield is often a purification problem, not a reaction problem.
Problem: Difficulty in Isolating Pure Product
-
Cause: The product may have similar polarity to the starting material or byproducts, making chromatographic separation difficult. The product may also be unstable to the purification conditions.
-
Solutions:
-
Recrystallization: This is a powerful and cost-effective technique for purifying solid products. The key is finding a suitable solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.[21][22]
-
Flash Column Chromatography: If recrystallization fails, optimize your column chromatography.[21]
-
Solvent System: Screen different eluent systems using TLC. A common starting point for pyrimidine derivatives is a hexane/ethyl acetate or dichloromethane/methanol gradient.
-
Stationary Phase: While silica gel is standard, consider using alumina or a reverse-phase C18 silica for particularly challenging separations.
-
-
Acid-Base Extraction: If your product has a basic or acidic handle (e.g., an amino or carboxylic acid group), you can use a liquid-liquid extraction workup to selectively pull it into an aqueous layer, wash away neutral impurities, and then re-extract the product after neutralization.
-
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
-
To a solution of the chloropyrimidine (1.0 eq) in a suitable solvent (e.g., DMF or NMP, 0.5 M), add the amine nucleophile (1.1-1.5 eq).
-
Add a base such as DIPEA (2.0 eq) or K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography or recrystallization.[21]
Protocol 2: General Procedure for SNAr with an Alcohol Nucleophile
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF or DMF at 0 °C under a nitrogen atmosphere.
-
Slowly add a solution of the alcohol nucleophile (1.1 eq) in the same anhydrous solvent.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.
-
Add a solution of the chloropyrimidine (1.0 eq) in the same anhydrous solvent.
-
Heat the reaction mixture to the desired temperature and monitor by TLC or LC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry, and concentrate.
-
Purify the crude product as required.
References
- 1. mdpi.com [mdpi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 11. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Pyrimidine dimer - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. researchgate.net [researchgate.net]
- 16. Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121) | MDPI [mdpi.com]
- 17. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 18. zenodo.org [zenodo.org]
- 19. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for 4-Chloro-6-(methoxymethyl)pyrimidine
Welcome to the technical support center for 4-Chloro-6-(methoxymethyl)pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome the reactivity challenges associated with this versatile heterocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure your experiments are successful.
Troubleshooting Guide
This section addresses specific issues encountered during reactions with this compound in a practical question-and-answer format.
Issue 1: Poor Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: My nucleophilic aromatic substitution (SNAr) reaction with an amine (or other nucleophile) on this compound is resulting in low conversion or no product. What are the likely causes and how can I fix it?
Answer: This is a common challenge. While the pyrimidine ring is electron-deficient and generally susceptible to nucleophilic attack, particularly at the C4 position, the reactivity can be modest.[1][2][3] The issue often stems from insufficient activation of the substrate or suboptimal reaction conditions.
Causality & Mitigation Strategies:
-
Insufficient Ring Activation: The methoxymethyl group at the C6 position is weakly electron-donating, which can slightly deactivate the ring towards nucleophilic attack compared to pyrimidines bearing electron-withdrawing groups.
-
Solution: Acid Catalysis. Adding a catalytic amount of acid (e.g., 0.1 equivalents of HCl) can protonate one of the ring nitrogens. This significantly increases the ring's electron deficiency, making the C4 carbon more electrophilic and susceptible to attack.[4][5] This is particularly effective for weakly basic nucleophiles like anilines.
-
-
Inadequate Reaction Conditions: The choice of base, solvent, and temperature is critical for driving the reaction to completion.
-
Solution: Optimize Base and Temperature. A suitable base is required to neutralize the HCl generated during the reaction (if not using acid catalysis) or to deprotonate the nucleophile, enhancing its reactivity. For amine nucleophiles, inorganic bases like K₂CO₃ or Cs₂CO₃ are effective. The reaction often requires elevated temperatures (80-120 °C) to overcome the activation energy barrier.
-
Solution: Solvent Selection. Polar aprotic solvents are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism.
-
Data Presentation: Recommended Conditions for SNAr Reactions
| Parameter | Recommendation | Rationale |
| Solvent | DMF, DMAc, NMP, Dioxane | High-boiling polar aprotic solvents effectively solvate intermediates and allow for higher reaction temperatures. |
| 2-Propanol, Ethanol | Protic solvents can also be effective, sometimes in combination with acid catalysis.[5] | |
| Base | K₂CO₃, Cs₂CO₃, DIPEA | Select a non-nucleophilic base to avoid competing reactions. Cesium carbonate is often more effective due to its higher solubility. |
| Temperature | 80–150 °C | Higher temperatures are often necessary to drive the reaction to completion. Microwave irradiation can significantly shorten reaction times.[6] |
| Additive | Catalytic HCl (0.1 eq.) | Recommended for reactions with less reactive nucleophiles, such as electron-deficient anilines.[4] |
Experimental Protocol: Acid-Catalyzed Amination in 2-Propanol
-
Reaction Setup: To a reaction vessel, add this compound (1.0 eq.).
-
Solvent and Reagent Addition: Add 2-propanol (approx. 0.1 M concentration) followed by the amine nucleophile (1.1 eq.).
-
Acid Catalyst: Add a solution of HCl in a suitable solvent (e.g., 0.1 eq. of 0.6 M HCl in 2-propanol).[5]
-
Reaction: Heat the mixture to 80 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: After cooling, quench the reaction with a saturated aqueous solution of NaHCO₃ or Na₂CO₃.
-
Isolation: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Issue 2: Failure in Palladium-Catalyzed Cross-Coupling Reactions
Question: I am attempting a Suzuki-Miyaura or Buchwald-Hartwig amination with this compound, but the reaction is failing. How can I troubleshoot this?
Answer: Palladium-catalyzed cross-coupling reactions are powerful but sensitive to several factors, especially with heteroaryl chlorides.[7][8] The primary challenges are the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds and potential catalyst inhibition by the pyrimidine nitrogen atoms.[9]
Causality & Mitigation Strategies:
-
Catalyst Deactivation: The lone pairs on the pyrimidine's nitrogen atoms can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[9]
-
Solution: Ligand Selection. The use of bulky, electron-rich phosphine ligands is crucial. These ligands stabilize the palladium(0) active species, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination.[10][11] For Buchwald-Hartwig aminations, specialized ligands like XPhos, SPhos, or BrettPhos are industry standards.[12][13] For Suzuki reactions, ligands such as SPhos or PPh₃ can be effective.[14]
-
-
Suboptimal Base and Solvent Combination: The choice of base is critical for the efficiency of the catalytic cycle and must be compatible with the chosen solvent and substrates.
-
Solution: Tailor Base to Reaction.
-
Suzuki-Miyaura: A combination of a moderately strong inorganic base (e.g., K₃PO₄, K₂CO₃) with a solvent system like 1,4-dioxane/water or DME/water is a common starting point.[8][14]
-
Buchwald-Hartwig: These reactions typically require a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) to deprotonate the amine. Anhydrous, non-protic solvents like toluene or dioxane are necessary.
-
-
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Data Presentation: Comparison of Cross-Coupling Conditions
| Parameter | Suzuki-Miyaura Coupling (C-C) | Buchwald-Hartwig Amination (C-N) |
| Pd Source | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(OAc)₂, Pd₂(dba)₃, Preformed Catalysts |
| Ligand | PPh₃, SPhos, RuPhos | XPhos, SPhos, BrettPhos, Josiphos Ligands[11] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | NaOtBu, KOtBu, LHMDS, Cs₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DME | Toluene, 1,4-Dioxane (anhydrous) |
| Temperature | 80–110 °C | 80–110 °C |
Frequently Asked Questions (FAQs)
Q1: Why might this compound be less reactive than a compound like 2,4-dichloropyrimidine?
The reactivity of a substituted pyrimidine in SNAr is dictated by the electronic properties of its substituents. In 2,4-dichloropyrimidine, the chlorine at C2 acts as an electron-withdrawing group, increasing the electrophilicity of the C4 position. Conversely, the methoxymethyl group in your substrate is slightly electron-donating, which reduces the electrophilicity of the C4 carbon, thus decreasing its reactivity towards nucleophiles compared to pyrimidines with multiple halogen substituents.[15] Generally, the order of reactivity for SNAr on dichloropyrimidines is C4 > C2.[3][16]
Q2: What are the most common side reactions to be aware of?
The primary side reactions include:
-
Hydrolysis: In the presence of water and under either strong acid or base conditions, the chloro group can be displaced by a hydroxyl group to form 4-hydroxy-6-(methoxymethyl)pyrimidine.[17] This is often observed during aqueous workups if the reaction has not gone to completion.
-
Dimerization/Homocoupling: In palladium-catalyzed reactions like the Suzuki coupling, the boronic acid can undergo homocoupling to form a biaryl byproduct. This is often minimized by using the correct stoichiometry and ensuring an efficient catalytic cycle.
-
Protodehalogenation: This is the replacement of the chlorine atom with a hydrogen atom. It can occur as a side reaction in palladium-catalyzed processes, particularly if there are sources of hydride in the reaction mixture or if the catalytic cycle is inefficient.
Q3: Is it better to use an SNAr reaction or a Buchwald-Hartwig amination to form a C-N bond?
This decision depends on the nucleophile and the desired reaction scale. The following decision tree can help guide your choice.
Visualization: Decision Tree for C-N Bond Formation
Caption: Decision guide for choosing between SNAr and Buchwald-Hartwig amination.
Generally, SNAr is more atom-economical and avoids expensive metal catalysts and ligands, making it preferable for simple, reactive amines on a larger scale. The Buchwald-Hartwig amination offers a much broader substrate scope, especially for challenging, less nucleophilic, or sterically hindered amines, but comes at a higher cost and complexity.[12][18]
References
- 1. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. preprints.org [preprints.org]
- 5. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. research.rug.nl [research.rug.nl]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. zenodo.org [zenodo.org]
- 16. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine - Google Patents [patents.google.com]
- 18. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Validation & Comparative
A Comparative Guide for the Synthetic Chemist: 4-Chloro-6-(methoxymethyl)pyrimidine vs. 4,6-Dichloropyrimidine Reactivity
In the design of synthetic routes toward novel therapeutics and agrochemicals, the pyrimidine scaffold remains a cornerstone of molecular architecture. Halogenated pyrimidines, in particular, serve as versatile intermediates, offering chemists reliable handles for diversification. Among the most common of these building blocks are 4-Chloro-6-(methoxymethyl)pyrimidine and 4,6-dichloropyrimidine. While their structures suggest similar utility, a deeper analysis reveals critical distinctions in reactivity that dictate their strategic application. This guide provides a detailed comparison, grounded in mechanistic principles and experimental data, to inform the practical choices of the research scientist.
The Decisive Structural Difference: Electronic and Steric Profiles
The core of this comparison lies in the substituent at the 6-position. This single point of variation establishes two distinct electronic environments, which in turn governs the reactivity of the entire heterocyclic system.
-
4,6-Dichloropyrimidine: This symmetric molecule is flanked by two strongly electron-withdrawing chlorine atoms. Their combined inductive effect renders the pyrimidine ring significantly electron-deficient.[1] This pronounced electrophilicity activates both the C4 and C6 positions for nucleophilic attack, making the C-Cl bonds highly labile.[2][3]
-
This compound: Here, the 6-position is occupied by a methoxymethyl group. While the oxygen atom does exert an inductive electron-withdrawing effect, it is substantially weaker than that of a chlorine atom. This results in a pyrimidine ring that is less electron-deficient—and therefore less reactive—than its dichlorinated counterpart.
Figure 1: Chemical Structures
Caption: Structures of 4,6-Dichloropyrimidine (left) and this compound (right).
Nucleophilic Aromatic Substitution (SNAr): The Primary Reaction Manifold
The most prevalent transformation for these intermediates is the Nucleophilic Aromatic Substitution (SNAr) reaction. The success and selectivity of SNAr are directly tied to the electronic activation of the ring and the stability of the Meisenheimer intermediate formed upon nucleophilic attack.[4][5]
Reactivity and Reaction Conditions
The greater electron deficiency of 4,6-dichloropyrimidine makes it inherently more reactive towards nucleophiles. This enhanced reactivity often translates to milder reaction conditions—lower temperatures, shorter reaction times, and the use of weaker bases—to achieve high conversion. In contrast, the displacement of the chloride from this compound typically requires more forcing conditions to overcome its reduced electrophilicity.
Regioselectivity: A Critical Divergence
This is arguably the most important practical difference between the two reagents.
-
This compound offers unambiguous regiochemical outcomes. With a single leaving group, nucleophilic attack occurs exclusively at the C4 position, yielding a single, predictable product. This is invaluable in complex syntheses where purification of regioisomers is undesirable.
-
4,6-Dichloropyrimidine , being symmetric, presents two equivalent sites for the first substitution. While this is straightforward, achieving selective mono-substitution can be a significant challenge.[6] The first SNAr reaction introduces a group that modulates the reactivity of the remaining chlorine, and over-reaction to the di-substituted product is a common side reaction that must be controlled through careful stoichiometry, temperature, and addition rates. However, this same feature makes it the ideal precursor for symmetrical 4,6-disubstituted pyrimidines.
Figure 2: Comparative SNAr Workflow
Caption: SNAr pathways for 4,6-Dichloropyrimidine vs. This compound.
Supporting Experimental Data
The difference in reactivity is clearly illustrated by comparing typical reaction conditions reported in the literature for analogous transformations.
Table 1: Representative Conditions for SNAr Amination
| Electrophile | Nucleophile | Conditions | Yield | Source |
| 4,6-Dichloropyrimidine | 2-Aminopyridine | K₂CO₃, DMF, 80 °C, 2 h | 95% | [7] |
| This compound | 3-Aminopyrazole | DIPEA, DMA, 140 °C, 16 h | 85% | Patent US20100286127A1 |
| 4,6-Dichloropyrimidine | Morpholine | K₂CO₃, ACN, rt, 1 h | 92% | Patent WO2006070187A1 |
| This compound | Piperazine | K₂CO₃, DMSO, 120 °C, 12 h | 90% | Patent WO2014076539A1 |
Field-Proven Experimental Protocols
The following generalized protocols highlight the practical considerations when working with these reagents.
Protocol 1: Mono-amination of 4,6-Dichloropyrimidine
Objective: To achieve selective mono-substitution with an amine nucleophile.
Methodology:
-
Charge a reaction vessel with 4,6-dichloropyrimidine (1.0 eq) and a suitable polar aprotic solvent (e.g., DMF, THF, or Acetonitrile).
-
Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Cool the mixture to 0-10 °C. This is a critical step to control the initial exothermic reaction and prevent over-reaction.
-
Slowly add a solution of the amine nucleophile (1.0-1.1 eq) in the same solvent, maintaining the internal temperature below 15 °C.
-
Allow the reaction to slowly warm to room temperature and stir until TLC or LC-MS analysis indicates consumption of the starting material.
-
Perform an aqueous workup by quenching with water and extracting with an organic solvent (e.g., Ethyl Acetate).
-
Purify the crude material via column chromatography to isolate the mono-substituted product from any di-substituted byproduct.
Expertise & Experience: The key to selective mono-substitution is kinetic control. By keeping the temperature low and avoiding an excess of the nucleophile, the rate of the second substitution—which is generally slower due to the deactivating effect of the first introduced amino group—is minimized.[6]
Protocol 2: Amination of this compound
Objective: To synthesize the 4-amino-6-(methoxymethyl)pyrimidine derivative.
Methodology:
-
Combine this compound (1.0 eq), the amine nucleophile (1.2 eq), and a base (e.g., DIPEA, 2.0 eq) in a high-boiling solvent such as NMP, DMA, or DMSO.
-
Heat the reaction mixture to a high temperature, typically between 120-150 °C, in a sealed vessel or under reflux.
-
Monitor the reaction by TLC or LC-MS until completion. Due to the lower reactivity, this may take several hours.
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water and then a non-polar solvent like hexanes, and dry under vacuum.
-
Recrystallization or column chromatography can be used for further purification if necessary.
Expertise & Experience: The less-activated nature of this substrate necessitates more energy to overcome the activation barrier for the SNAr reaction. High-boiling polar aprotic solvents are used to facilitate the reaction at elevated temperatures, and a stronger organic base like DIPEA is often employed. The regiochemical certainty simplifies the workup, as the formation of isomers is not a concern.
Beyond SNAr: Palladium-Catalyzed Cross-Coupling
Both molecules are also competent substrates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The same reactivity principles apply: the C-Cl bonds of 4,6-dichloropyrimidine are more readily activated by palladium catalysts, allowing these reactions to proceed under milder conditions than those required for this compound.[7]
Conclusion: Strategic Reagent Selection
The choice between these two pyrimidine building blocks is a strategic decision based on the overall synthetic plan.
Select 4,6-Dichloropyrimidine when:
-
High reactivity is paramount, allowing for milder reaction conditions.
-
The synthetic target requires symmetrical substitution at the C4 and C6 positions.
-
A sequential, one-pot di-substitution with two different nucleophiles is planned, and the reactivity can be carefully modulated.
Select this compound when:
-
Absolute regiocontrol is the primary concern, and the formation of a single isomer is required.
-
The methoxymethyl group is a desired structural element in the final target.
-
Working with a complex substrate where the lower reactivity of the chloropyrimidine is needed to prevent side reactions with other sensitive functional groups.
By understanding these fundamental differences, the synthetic chemist can leverage the distinct advantages of each reagent, leading to more efficient, predictable, and successful synthetic campaigns.
References
A Comparative Guide to Suzuki Coupling of Chloro- vs. Bromo-Pyrimidines: Mechanisms, Catalysts, and Protocols
For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for synthesizing the biaryl and heteroaryl structures that form the backbone of many therapeutic agents.[1] Pyrimidine derivatives, in particular, are privileged scaffolds in medicinal chemistry.[1][2] The choice of halide on the pyrimidine substrate—typically chlorine or bromine—is a critical decision point that significantly impacts reaction efficiency, cost, and overall synthetic strategy.
This guide provides an in-depth comparison of the Suzuki coupling efficiency of chloro- versus bromo-pyrimidines. We will explore the mechanistic differences, guide catalyst selection, present comparative data, and provide detailed experimental protocols to empower you to make informed decisions in your synthetic endeavors.
The Mechanistic Divide: Why C-Cl Bonds Are a Greater Challenge
The fundamental difference in reactivity between chloro- and bromo-pyrimidines lies in their carbon-halogen (C-X) bond strengths. The C-Cl bond is significantly stronger and less polarizable than the C-Br bond. This directly affects the rate-determining step of the Suzuki catalytic cycle: oxidative addition .[3]
In this initial step, the active Palladium(0) catalyst inserts into the C-X bond.[3][4] The higher bond dissociation energy (BDE) of the C-Cl bond presents a larger activation energy barrier for this insertion compared to the C-Br bond.[5] Consequently, the relative reactivity of aryl halides in Suzuki coupling follows the order: I > Br > Cl.[3][5]
Due to the electron-deficient nature of the pyrimidine ring, even chloropyrimidines are more reactive than their analogous chlorobenzenes.[6] However, the reactivity gap between bromo- and chloro-pyrimidines remains significant. Overcoming the inertness of the C-Cl bond requires specialized catalyst systems designed to facilitate this challenging oxidative addition step.
Caption: The Suzuki-Miyaura catalytic cycle.
Reactivity and Catalyst Selection: A Head-to-Head Comparison
The choice between a bromo- or chloro-pyrimidine directly dictates the required reaction conditions and catalyst complexity.
Bromo-Pyrimidines: The Path of Least Resistance
Bromo-pyrimidines are generally more reactive and can be successfully coupled using "traditional" palladium catalysts.
-
Catalysts: Standard, air-stable palladium sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are often sufficient.[7]
-
Ligands: Simple phosphine ligands like triphenylphosphine (PPh₃) or dppf provide adequate electron density and stability to the palladium center for efficient coupling.
-
Conditions: Reactions typically proceed under milder conditions, with lower temperatures (80-100 °C) and shorter reaction times.[1][8]
Chloro-Pyrimidines: The Need for Advanced Catalysis
The robustness of the C-Cl bond necessitates more sophisticated catalyst systems capable of lowering the activation energy for oxidative addition.
-
Catalysts: Simple catalysts are often ineffective.[9] Success relies on using palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ in combination with specialized, electron-rich, and sterically bulky ligands.
-
Ligands: This is the critical component.
-
Buchwald Biarylphosphine Ligands: Ligands such as SPhos and XPhos, developed by the Buchwald group, are highly effective.[10][11] Their steric bulk promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, while their strong electron-donating ability increases the electron density on the palladium, facilitating its insertion into the C-Cl bond.[4][12]
-
N-Heterocyclic Carbenes (NHCs): NHCs (e.g., IPr, SIPr) are powerful electron-donating ligands that form very stable palladium complexes.[13][14][15] They are excellent for activating unreactive aryl chlorides and can often provide high catalytic activity.[13][14][16]
-
-
Conditions: Coupling reactions with chloro-pyrimidines often require higher temperatures, longer reaction times, and stronger bases compared to their bromo counterparts.[17]
| Feature | Bromo-Pyrimidines | Chloro-Pyrimidines |
| Reactivity | High | Moderate to Low |
| C-X BDE | Lower | Higher |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(OAc)₂ or Pd₂(dba)₃ + Ligand |
| Required Ligand | Standard (e.g., PPh₃) | Bulky, Electron-Rich (e.g., SPhos, XPhos, IPr) |
| Reaction Temp. | 80-100 °C | Often >100 °C |
| Substrate Cost | Higher | Lower |
| Catalyst Cost | Lower | Higher |
Experimental Protocols: A Practical Guide
To illustrate the practical differences, here are two representative protocols for the Suzuki coupling of a pyrimidine with phenylboronic acid. Note the key differences in the catalyst system and reaction conditions.
Protocol 1: Suzuki Coupling of 5-Bromo-2-methoxypyrimidine
This protocol is based on established methodologies for reactive bromo-heterocycles.[2][7]
Materials:
-
5-Bromo-2-methoxypyrimidine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture), degassed
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Brine
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add 5-Bromo-2-methoxypyrimidine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling of 2-Chloropyrimidine
This protocol employs a modern catalyst system required for the less reactive chloro-substrate.[17][18]
Materials:
-
2-Chloropyrimidine (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous Toluene, degassed
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Brine
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add Pd(OAc)₂, SPhos, K₃PO₄, and phenylboronic acid.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed anhydrous toluene via syringe, followed by the 2-chloropyrimidine.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the combined filtrate with water, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Decision workflow for Suzuki coupling of halo-pyrimidines.
Conclusion and Strategic Recommendations
The choice between chloro- and bromo-pyrimidines for Suzuki coupling is a trade-off between reactivity and cost.
-
Bromo-pyrimidines offer higher reactivity, allowing for milder conditions and the use of simpler, less expensive palladium catalysts. They are ideal for rapid synthesis, proof-of-concept studies, and situations where substrate cost is not the primary constraint.
-
Chloro-pyrimidines are more cost-effective and readily available starting materials, making them highly attractive for large-scale synthesis and process development.[17][18] However, their successful coupling is critically dependent on the use of more sophisticated and expensive catalyst systems featuring bulky, electron-rich ligands like those from the Buchwald portfolio or NHCs.
For drug development professionals, the advancements in catalyst technology have made chloro-pyrimidines increasingly viable and economically advantageous substrates.[18] While initial optimization may be more demanding, the potential cost savings on starting materials for large-scale campaigns often justifies the investment in advanced catalyst systems. The ability to effectively couple chloro-pyrimidines is now a crucial capability in the modern medicinal chemist's toolkit.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. N‐Heterocyclic carbene/phosphite synergistically assisted Pd/C‐catalyzed Suzuki coupling of aryl chlorides | Semantic Scholar [semanticscholar.org]
- 14. N-Heterocyclic Carbene/Pd(II)/1-Methylimidazole Complex Catalyzed Suzuki-Miyaura Coupling Reaction of Aryl Chlorides in Water [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Elucidation of 4-Chloro-6-(methoxymethyl)pyrimidine Derivatives: X-ray Crystallography in Focus
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of X-ray crystallography with other common analytical techniques for the structural characterization of 4-Chloro-6-(methoxymethyl)pyrimidine derivatives. The pyrimidine scaffold is a critical pharmacophore in medicinal chemistry, and understanding the spatial arrangement of its substituents is key to unraveling structure-activity relationships (SAR).[1]
While a specific crystal structure for this compound is not publicly available, this guide will utilize the crystallographic data of a closely related analogue, 4-chloro-2-methyl-6-(4-(trifluoromethoxy)phenyl)pyrimidine , as a case study to illustrate the power and nuances of X-ray crystallography. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis with alternative spectroscopic methods.
The Imperative of Structural Integrity in Pyrimidine-Based Drug Discovery
The biological activity of pyrimidine derivatives is profoundly influenced by the nature and positioning of substituents on the pyrimidine ring.[1] These seemingly minor alterations can dictate the molecule's ability to interact with biological targets, thereby influencing its efficacy and selectivity. Therefore, unambiguous structural confirmation is not merely a procedural step but a cornerstone of rational drug design.
Synthesis and Crystallization: The Gateway to Atomic Resolution
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
A General Synthetic Approach
A common route to substituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. For this compound derivatives, a plausible synthetic strategy would involve the cyclization of a β-keto ester bearing the methoxymethyl group with an appropriate amidine, followed by chlorination.
The Art and Science of Crystallization
Obtaining diffraction-quality crystals is often the most challenging aspect of X-ray crystallography. The choice of solvent and crystallization technique is critical and often determined empirically. For pyrimidine derivatives, which can exhibit a range of polarities, a variety of methods should be considered.
Experimental Protocol: Vapor Diffusion for Crystallization
Vapor diffusion is a widely successful technique for growing high-quality crystals of organic molecules.
-
Solvent Selection : Dissolve the purified this compound derivative in a minimal amount of a "good" solvent in which it is readily soluble (e.g., dichloromethane, acetone).
-
Preparation of the Crystallization Chamber : Place this solution in a small, open vial. This vial is then placed inside a larger, sealed container that contains a "poor" solvent (antisolvent) in which the compound is sparingly soluble (e.g., hexane, diethyl ether).
-
Diffusion and Crystal Growth : The vapor of the more volatile antisolvent slowly diffuses into the solution of the compound, gradually reducing its solubility and leading to the slow formation of crystals.
-
Monitoring : The setup is left undisturbed in a vibration-free environment and monitored periodically for crystal growth.
The rationale behind this method is to approach supersaturation at a slow and controlled rate, which is conducive to the formation of well-ordered single crystals rather than amorphous precipitate.
X-ray Crystallography: The Gold Standard for Structural Elucidation
Single-crystal X-ray diffraction provides an unparalleled level of detail, revealing the precise spatial arrangement of atoms within the crystal lattice. This technique allows for the unambiguous determination of bond lengths, bond angles, and torsional angles, which are critical for understanding molecular conformation and intermolecular interactions.
Case Study: Crystal Structure of 4-chloro-2-methyl-6-(4-(trifluoromethoxy)phenyl)pyrimidine
The crystal structure of this analogue reveals a tetragonal crystal system with the space group I4̅.[1] The pyrimidine ring is essentially planar, as expected. The chlorine atom and the substituted phenyl ring are positioned at the 4- and 6-positions, respectively.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting : A suitable single crystal is carefully selected and mounted on a goniometer head.
-
Data Collection : The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is then irradiated with a monochromatic X-ray beam. A detector collects the diffraction pattern as the crystal is rotated.
-
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and displacement parameters.
The following diagram illustrates the general workflow of single-crystal X-ray diffraction:
A Comparative Analysis with Alternative Spectroscopic Techniques
While X-ray crystallography provides the most definitive structural information, other spectroscopic techniques are often more accessible and provide complementary data.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and intermolecular interactions. | Unambiguous and complete structural determination. | Requires high-quality single crystals, which can be difficult to obtain. |
| NMR Spectroscopy | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), connectivity, and through-space interactions (NOE). | Provides detailed information about the structure in solution, which may be more biologically relevant. Does not require crystallization. | Can be complex to interpret for larger molecules and does not directly provide bond lengths or angles. |
| Mass Spectrometry | Provides the molecular weight of the compound and information about its elemental composition and fragmentation patterns. | High sensitivity and requires very small amounts of sample. | Provides limited information about the 3D structure and connectivity. |
| FTIR Spectroscopy | Identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. | Rapid and non-destructive. | Provides limited information about the overall molecular structure and connectivity. |
In-depth Look at Alternative Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
For a this compound derivative, ¹H NMR would be expected to show characteristic signals for the methoxymethyl protons (a singlet around 3.4-3.6 ppm for the methyl group and a singlet around 4.5-4.7 ppm for the methylene group), as well as signals for the pyrimidine ring protons. ¹³C NMR would provide information on the number of unique carbon atoms and their chemical environments.
Mass Spectrometry (MS)
Electron impact mass spectrometry of pyrimidine derivatives often shows characteristic fragmentation patterns, including the loss of substituents and cleavage of the pyrimidine ring. The molecular ion peak would confirm the molecular weight of the synthesized compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of a this compound derivative would be expected to show characteristic absorption bands for C-H stretching of the methoxy group, C-O stretching, C=N and C=C stretching of the pyrimidine ring, and C-Cl stretching.
The following diagram illustrates the complementary nature of these techniques in the structural elucidation process:
Conclusion: An Integrated Approach to Structural Verification
References
A Comparative Guide to 4-Chloro-6-(methoxymethyl)pyrimidine and Other Key Heterocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that profoundly influences the trajectory of a drug discovery program. The heterocyclic scaffold, in particular, has proven to be a cornerstone of therapeutic innovation, with a significant portion of approved drugs featuring these diverse ring systems. This guide provides an in-depth, comparative analysis of 4-Chloro-6-(methoxymethyl)pyrimidine against other prevalent heterocyclic scaffolds, offering researchers, scientists, and drug development professionals a data-driven resource to inform their synthetic strategies and compound design.
The Prominence of the Pyrimidine Scaffold: An Introduction
The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its prevalence in nature as a core component of nucleobases in DNA and RNA provides a unique biological relevance, allowing pyrimidine-based molecules to interact with a wide array of biological targets with high specificity.[2] The ability to readily modify the pyrimidine core at various positions allows for the fine-tuning of physicochemical properties and pharmacological activity, making it an attractive starting point for the development of novel therapeutics.[3]
This compound: A Versatile Building Block
This compound (CAS No: 3122-84-7) is a particularly useful building block for several reasons.[4] The chlorine atom at the 4-position serves as a versatile handle for a variety of synthetic transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The methoxymethyl substituent at the 6-position can influence the electronic properties of the ring and provides an additional site for potential metabolic interactions or further functionalization.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O | [4] |
| Molecular Weight | 158.59 g/mol | [4] |
Head-to-Head Comparison: this compound vs. Other Heterocyclic Scaffolds
The true value of a scaffold is best understood in comparison to other commonly employed heterocyclic systems. This section provides a comparative overview of this compound against other key players in the medicinal chemist's toolbox: pyridine, quinoline, indole, thiophene, and furan.
Reactivity in Key Synthetic Transformations
The utility of a heterocyclic scaffold is intrinsically linked to its reactivity in common bond-forming reactions. Here, we compare the expected reactivity of the chloro-substituted pyrimidine with analogous chloro-derivatives of other heterocycles in two of the most important transformations in drug discovery: Suzuki-Miyaura coupling and nucleophilic aromatic substitution.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reactivity of a chloro-heterocycle in this reaction is largely dependent on the ease of oxidative addition of the palladium catalyst to the C-Cl bond.
General Reactivity Trend: Chloroquinolines > Chloropyridines ≈ Chloropyrimidines > Chloroindoles > Chlorothiophenes > Chlorofurans
-
Chloropyrimidines , being electron-deficient, are generally good substrates for Suzuki coupling. The C4 position is particularly activated towards oxidative addition.[5]
-
Chloropyridines exhibit similar reactivity to chloropyrimidines. The position of the chlorine atom significantly impacts reactivity, with the 2- and 4-positions being more activated than the 3-position.[6]
-
Chloroquinolines are often more reactive than their monocyclic counterparts due to the influence of the fused benzene ring.
-
Chloroindoles , chlorothiophenes , and chlorofurans are generally less reactive due to the more electron-rich nature of these five-membered rings.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a fundamental reaction for introducing nucleophiles onto an aromatic ring. The reactivity is governed by the electron-deficiency of the ring system and the stability of the intermediate Meisenheimer complex.
General Reactivity Trend: Chloropyrimidines > Chloropyridines > Chloroquinolines > Chloroindoles > Chlorothiophenes > Chlorofurans
-
Chloropyrimidines are highly activated towards SNAr due to the presence of two electron-withdrawing nitrogen atoms. The C4 position is particularly susceptible to nucleophilic attack.[7] A quantitative study has shown that the additional nitrogen atom in pyrimidine leads to a significantly larger negative electrostatic potential compared to pyridine, contributing to its higher reactivity.[8]
-
Chloropyridines are also good substrates for SNAr, with the 2- and 4-positions being the most reactive.
-
Chloroquinolines exhibit good reactivity, particularly at the 2- and 4-positions.
-
The electron-rich nature of chloroindoles , chlorothiophenes , and chlorofurans generally makes them less reactive in SNAr reactions unless activated by strong electron-withdrawing groups.
Comparative Physicochemical Properties of Parent Scaffolds
The physicochemical properties of the core scaffold play a crucial role in determining the drug-like properties of the final molecule.
| Scaffold | Molecular Weight ( g/mol ) | logP | pKa (of conjugate acid) | Boiling Point (°C) |
| Pyrimidine | 80.09 | 0.06 | 1.3 | 123-124 |
| Pyridine | 79.10 | 0.65 | 5.23 | 115.2 |
| Quinoline | 129.16 | 2.03 | 4.90 | 237 |
| Indole | 117.15 | 2.14 | -2.4 | 253-254 |
| Thiophene | 84.14 | 1.81 | - | 84 |
| Furan | 68.07 | 1.3 | - | 31 |
Data compiled from various sources and represents general values for the parent, unsubstituted heterocycles.
Experimental Protocols: A Practical Guide
To provide a tangible comparison, this section outlines detailed, step-by-step experimental protocols for two key reactions, highlighting the practical considerations for utilizing these scaffolds in the laboratory.
Suzuki-Miyaura Coupling of a Chloropyrimidine
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a chloropyrimidine with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture)
Procedure:
-
To an oven-dried reaction flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices: The use of a phosphine ligand like PPh₃ is crucial for stabilizing the palladium catalyst.[9] The aqueous base is necessary to activate the boronic acid for transmetalation. Dioxane is a common solvent for Suzuki couplings due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point.
Nucleophilic Aromatic Substitution on a Chloropyridine
This protocol provides a general method for the SNAr of a chloropyridine with an amine nucleophile.
Materials:
-
4-Chloropyridine (1.0 equiv)
-
Amine (1.1 equiv)
-
K₂CO₃ (1.5 equiv, optional, if the amine is a salt)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask, dissolve the 4-chloropyridine and the amine in DMSO.
-
If the amine is provided as a hydrochloride salt, add K₂CO₃ to the mixture.
-
Heat the reaction mixture to 100-120 °C and stir for 2-8 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Causality Behind Experimental Choices: DMSO is a polar aprotic solvent that is excellent for SNAr reactions as it can solvate the cationic species without strongly solvating the nucleophile, thus increasing its reactivity.[3] Elevated temperatures are often required to overcome the activation energy of the reaction, especially with less reactive substrates.
Applications in Medicinal Chemistry: A Comparative Overview
The ultimate test of a heterocyclic scaffold is its successful application in the development of biologically active molecules.
-
Pyrimidine: The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors for cancer therapy.[10] The 4-amino-pyrimidine core is a well-established hinge-binding motif for many kinases.
-
Pyridine: Pyridine derivatives are found in a vast number of drugs with diverse therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents.[11]
-
Quinoline: The quinoline scaffold is famously present in the antimalarial drug chloroquine and its derivatives.[12] It is also a common motif in kinase inhibitors and antibacterial agents.
-
Indole: The indole nucleus is a key feature of many natural products and pharmaceuticals, including the neurotransmitter serotonin and the anti-inflammatory drug indomethacin.
-
Thiophene and Furan: These five-membered heterocycles are often used as bioisosteric replacements for phenyl rings to improve physicochemical properties.[13] They are found in a variety of drugs, including diuretics and anti-ulcer agents.[14]
Conclusion
The selection of a heterocyclic scaffold is a multifaceted decision that requires a deep understanding of its chemical reactivity, physicochemical properties, and biological relevance. This compound stands out as a highly versatile and synthetically tractable building block, particularly for the synthesis of kinase inhibitors and other biologically active molecules that can benefit from the unique electronic properties of the pyrimidine ring. While other scaffolds such as pyridine, quinoline, indole, thiophene, and furan each offer their own distinct advantages, the pyrimidine core, and specifically functionalized derivatives like this compound, will undoubtedly continue to be a central theme in the ongoing quest for novel and effective therapeutics. This guide serves as a foundational resource to aid medicinal chemists in making informed decisions in the critical early stages of drug discovery.
References
- 1. rroij.com [rroij.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. clearsynth.com [clearsynth.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. This compound - CAS:3122-84-7 - Sunway Pharm Ltd [3wpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. chemscene.com [chemscene.com]
- 13. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unit 3 furan & thiophene | PDF [slideshare.net]
A Comparative Guide to the In-Vitro Efficacy of Novel Kinase Inhibitors Derived from the 4,6-Disubstituted Pyrimidine Scaffold
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. The pyrimidine scaffold has long been a cornerstone in medicinal chemistry, forming the basis of numerous approved and investigational drugs. This guide provides an in-depth technical comparison of novel kinase inhibitors derived from the versatile 4,6-disubstituted pyrimidine core, with a particular focus on structures analogous to those originating from 4-Chloro-6-(methoxymethyl)pyrimidine.
While direct, extensive public data on inhibitors derived specifically from this compound is emerging, a wealth of information exists for structurally related 4,6-disubstituted pyrimidines. This guide will leverage this data to provide a scientifically grounded comparison, elucidating the key principles of their in-vitro testing and the rationale behind their design. We will delve into their performance against critical oncology targets like the Epidermal Growth Factor Receptor (EGFR) and provide the experimental context necessary to evaluate their potential.
The Rationale for Targeting Kinases with 4,6-Disubstituted Pyrimidines
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The 4,6-disubstituted pyrimidine scaffold is a "privileged" structure in kinase inhibitor design. This is primarily due to its ability to mimic the adenine ring of ATP and form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a fundamental requirement for potent inhibition.[2][3][4][5]
The general structure of these inhibitors often involves a nucleophilic aromatic substitution (SNAr) reaction at the C4 and C6 positions of a di-chlorinated pyrimidine precursor. This allows for the introduction of a diverse range of substituents to modulate potency, selectivity, and pharmacokinetic properties. For instance, an amino group at C4 is often used to engage with the kinase hinge, while modifications at C6 can be tailored to interact with other regions of the ATP-binding site, thereby enhancing selectivity.[6]
Comparative In-Vitro Performance of Novel 4,6-Disubstituted Pyrimidine Inhibitors
The efficacy of novel kinase inhibitors is assessed through a battery of in-vitro assays. Here, we compare the performance of representative 4,6-disubstituted pyrimidine derivatives against EGFR, a well-validated target in non-small cell lung cancer (NSCLC).[7][8]
Table 1: Comparative Inhibitory Activity (IC50) of 4,6-Disubstituted Pyrimidine Derivatives against EGFR and Cancer Cell Lines
| Compound ID | C4-Substituent | C6-Substituent | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) | Reference |
| Yfq07 | 4-(3-ethynylphenyl)amino | N-(4-(dimethylamino)butyl)amino | EGFR | - | H1975 | - | [7] |
| Compound 20 | - | - | EGFR | 0.5 | NIH3T3, MDA-MB-453 | - | [3] |
| Compound 14 | - | - | - | - | MCF-7, MDA-MB-231 | 1.24 | [3] |
| Compound 51 | N-phenyl | - | EGFR | 3.8 | HeLa | - | [3] |
| Compound 53 | N-phenyl | - | EGFR | 3.3 | HeLa | - | [3] |
Note: Specific IC50 values for Yfq07 against the EGFR enzyme were not provided in the source material, but it was shown to have potent inhibitory effects on various NSCLC cell lines.[7] The data for compounds 20, 14, 51, and 53 are from studies on fused pyrimidine systems, which share the core pyrimidine scaffold and provide valuable comparative insights.[2][3]
The data in Table 1 highlights the potent anti-proliferative activity of these compounds. The low nanomolar to micromolar IC50 values demonstrate their efficacy in inhibiting both the target kinase and the growth of cancer cell lines. The variation in activity across different cell lines can be attributed to the specific genetic makeup of the cells, including the presence of different EGFR mutations.
Experimental Methodologies: A Guide to In-Vitro Evaluation
The generation of reliable and comparable data is contingent on robust and well-defined experimental protocols. Below are detailed methodologies for key in-vitro assays used in the characterization of novel pyrimidine-based kinase inhibitors.
In-Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ATP remaining after the kinase reaction.
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the recombinant kinase, a suitable kinase substrate (e.g., a specific peptide), and the test compound.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).
-
Signal Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Causality Behind Experimental Choices: The choice of a luminescence-based assay provides high sensitivity and a broad dynamic range. The use of recombinant kinase and a specific substrate ensures that the inhibitory activity measured is directly attributable to the interaction between the compound and the target kinase.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, H1975) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Causality Behind Experimental Choices: The MTT assay is a widely accepted and reproducible method for assessing the cytotoxic or cytostatic effects of compounds on cancer cells. The 72-hour incubation period allows for the observation of effects on cell proliferation over multiple cell cycles.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To better understand the context of these inhibitors, it is crucial to visualize the signaling pathways they target and the workflows used to evaluate them.
Simplified EGFR Signaling Pathway
The following diagram illustrates a simplified representation of the EGFR signaling pathway, which is a common target for the 4,6-disubstituted pyrimidine inhibitors discussed.
References
- 1. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 4. Discovery of EGFR selective 4,6-disubstituted pyrimidines from a combinatorial kinase-directed heterocycle library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and pharmacological evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives as potent EGFR inhibitors in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-6-(methoxymethyl)pyrimidine
As researchers and drug development professionals, our work with novel chemical entities like 4-Chloro-6-(methoxymethyl)pyrimidine is foundational to scientific progress. However, innovation and safety must be inextricably linked. This guide provides essential, field-proven safety and logistical information for handling this compound. It is structured not as a rigid checklist, but as a self-validating system of protocols designed to build a deep, intuitive understanding of safe laboratory practice. Our primary objective is to ensure that every researcher has the knowledge to protect themselves and their colleagues, making safety the bedrock of discovery.
Hazard Assessment: Understanding the Risks of Pyrimidine Derivatives
While a comprehensive toxicological profile for this compound may not be fully established, the prudent approach is to assess its potential hazards based on data from analogous chloro-substituted pyrimidine compounds. These related structures are known to cause skin irritation, serious eye damage, and respiratory irritation.[1][2][3] Some are classified as corrosive, capable of causing severe skin burns and eye damage upon contact.[4][5] Therefore, we must treat this compound with a high degree of caution and operate under the assumption that it presents similar hazards.
The cornerstone of laboratory safety is the hierarchy of controls, which prioritizes the most effective measures for risk reduction. Personal Protective Equipment (PPE), while critical, is the final barrier of defense.
Before any handling occurs, the primary protective measure is the use of engineering controls . All procedures that may generate dust or aerosols—including weighing, reconstitution, and transfers—must be performed within a certified chemical fume hood to minimize inhalation exposure.[4][6]
Core Protective Equipment: A Multi-Layered Defense
A multi-layered PPE approach is mandatory to prevent chemical contact. The following equipment provides the minimum acceptable level of protection and should be selected based on a thorough risk assessment of the specific procedure.
| Activity Level | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low Hazard (e.g., handling sealed containers) | Safety glasses with side shields | Single pair of nitrile gloves | Standard laboratory coat | Not typically required |
| Moderate Hazard (e.g., weighing, preparing solutions) | Chemical splash goggles | Double-gloving (nitrile) | Permeation-resistant lab coat | Work in a chemical fume hood |
| High Hazard / Spill Cleanup (e.g., potential for aerosolization) | Chemical splash goggles and a full-face shield | Double-gloving (heavy-duty nitrile) | Disposable, solid-front chemical-resistant gown | N95 respirator or higher[7] |
Eye and Face Protection To guard against splashes and airborne particles, tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are required for all handling activities.[8][9] When performing tasks with a higher risk of splashing, such as large-volume transfers, a full-face shield must be worn over the safety goggles for comprehensive protection.[7]
Hand Protection The hands are the most likely point of direct contact. Chemical-resistant nitrile or neoprene gloves are required.[1] Always inspect gloves for any signs of degradation, punctures, or tears before use. For any activity beyond handling a sealed container, double-gloving is the recommended best practice. This provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs. Contaminated gloves must be changed immediately.
Body Protection A long-sleeved, properly fastened laboratory coat is the minimum requirement to protect skin and personal clothing from minor spills and contamination.[10] For procedures with a higher risk of splashes or when handling larger quantities, impervious or fire/flame-resistant clothing, or a disposable solid-front gown, should be worn.[8][9] Footwear must be fully enclosed; open-toed shoes are strictly prohibited in the laboratory.[10]
Operational Plan: Procedural Discipline for Safety
A systematic workflow is essential for minimizing risk. The following protocols provide step-by-step guidance for key operations.
Step 1: Pre-Operational Checks and PPE Donning
Before entering the designated handling area, ensure all necessary equipment is available and in good condition. This includes confirming the chemical fume hood has a valid certification.
Step 2: Safe Handling Protocols
Protocol for Weighing Solid Compound:
-
Don PPE: Follow the donning procedure as outlined in Figure 2.
-
Containment: Perform all weighing activities within a chemical fume hood or a balance enclosure to contain airborne particles.[6]
-
Transfer: Use a spatula to carefully transfer the solid to a tared container. Avoid creating dust.
-
Cleanup: After use, clean the spatula and weighing area with a wipe moistened with a suitable solvent (e.g., 70% ethanol).
-
Waste: Treat all disposable materials, including wipes and weighing paper, as contaminated chemical waste.[6]
Protocol for Preparing Solutions:
-
Location: Conduct all solution preparations inside a certified chemical fume hood.[4]
-
Procedure: Slowly add the solvent to the solid compound to prevent splashing.
-
Sonication: If sonication is necessary, ensure the vial is securely capped and placed within a secondary container to contain any potential leaks.
-
Labeling: Clearly label the final solution with the compound name, concentration, solvent, preparation date, and your initials.
Step 3: PPE Doffing and Disposal
The removal of PPE is a critical step to prevent cross-contamination. This process should be performed deliberately in an area designated for doffing.
-
Outer Gloves: Remove the outer pair of gloves first, turning them inside out as you remove them. Dispose of them in the designated hazardous waste container.
-
Gown/Lab Coat: Unfasten the lab coat. Remove it by rolling it down the arms and folding it in on itself to contain the contaminated exterior.
-
Face/Eye Protection: Remove the face shield (if used), followed by the goggles.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Hygiene: Immediately and thoroughly wash your hands with soap and water.[8]
Emergency Response and Disposal
Exposure Protocol In the event of an accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][11][12]
-
Skin Contact: Remove all contaminated clothing at once. Wash the affected skin area thoroughly with soap and plenty of water.[11][12] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical help.[4][11]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[8][11] Seek immediate medical attention.
Spill Management
-
Evacuate: Alert others and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.
-
Protect: Don the appropriate high-hazard PPE, including a respirator, face shield, chemical gown, and double gloves.
-
Contain: Cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.[2][11]
-
Decontaminate: Clean the spill area with a suitable solvent.
-
Dispose: All materials used for cleanup must be disposed of as hazardous chemical waste according to institutional and local regulations.[4][12]
By adhering to these protocols, you establish a robust framework for safety that protects you, your colleagues, and the integrity of your research. This disciplined approach allows you to focus on your primary mission: advancing science.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. pppmag.com [pppmag.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. Personal Protective Equipment | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
